molecular formula C8H7Br2NO B1267510 2-Bromo-n-(4-bromophenyl)acetamide CAS No. 5439-13-4

2-Bromo-n-(4-bromophenyl)acetamide

Cat. No.: B1267510
CAS No.: 5439-13-4
M. Wt: 292.95 g/mol
InChI Key: FDPCSKPUJUALLE-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Br2NO and its molecular weight is 292.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCSKPUJUALLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969500
Record name 2-Bromo-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-13-4
Record name 5439-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-N-(4-bromophenyl)acetamide as a Versatile Electrophilic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 2-Bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4).

Executive Summary

This compound (CAS 5439-13-4) is a specialized electrophilic building block used extensively in medicinal chemistry and proteomics.[1] Structurally, it combines a para-bromophenyl "anchor" with a reactive


-bromoacetamide "warhead." This dual functionality allows it to serve two critical roles:
  • Heterocycle Precursor: It is a key intermediate in the Hantzsch synthesis of thiazoles and other bioactive nitrogen heterocycles found in kinase inhibitors and antimicrobial agents.

  • Covalent Probe: The

    
    -bromoacetamide moiety acts as a potent alkylating agent for cysteine residues, making it valuable for designing covalent inhibitors or proteomic profiling tools.
    

This guide provides a validated synthesis protocol, mechanistic insights into its reactivity, and safety standards for handling this alkylating agent.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 5439-13-4
IUPAC Name This compound
Synonyms

-Bromo-4'-bromoacetanilide; p-Bromophenacyl bromide derivative
Molecular Formula

Molecular Weight 292.96 g/mol
Appearance White to off-white crystalline solid
Melting Point 138 – 140 °C
Solubility Soluble in DMSO, DMF, DCM, Acetone; Sparingly soluble in Ethanol; Insoluble in Water
Reactivity Class

-Haloacetamide (Electrophile/Alkylating Agent)

Synthesis Protocol: Acylation of 4-Bromoaniline

The most robust method for synthesizing CAS 5439-13-4 involves the acylation of 4-bromoaniline with bromoacetyl bromide. This route is preferred over bromoacetyl chloride due to the higher reactivity of the acyl bromide and the avoidance of halogen exchange side-products.

Reagents & Materials
  • Starting Material: 4-Bromoaniline (1.0 eq)

  • Reagent: Bromoacetyl bromide (1.1 eq)

  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (1.2 eq)
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Glacial Acetic Acid (for acid-catalyzed variants)

  • Workup: 1M HCl, Saturated

    
    , Brine
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (50 mL) .

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0 °C in an ice bath. Note: Maintaining low temperature is critical to prevent poly-alkylation.

  • Acylation: Dropwise, add a solution of bromoacetyl bromide (11 mmol, 0.96 mL) in DCM (10 mL) over 30 minutes. The solution may turn slightly yellow or precipitate salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (

    
    ) should disappear, replaced by the product spot (
    
    
    
    ).
  • Quench & Workup:

    • Quench the reaction with cold water (50 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated

      
        (to remove acid byproducts), and brine .
      
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield white needles.

Visualization: Synthesis Pathway

Synthesis Aniline 4-Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product This compound (CAS 5439-13-4) Intermediate->Product Elimination of Br- Byproduct HBr Salt Intermediate->Byproduct

Figure 1: Acylation pathway converting 4-bromoaniline to the target alpha-bromoacetamide.

Applications in Drug Discovery

A. Synthesis of Thiazole Heterocycles (Hantzsch Synthesis)

The primary application of CAS 5439-13-4 is as a precursor for 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).

Mechanism: The


-carbon of the acetamide is highly electrophilic. When reacted with a thioamide or thiourea, the sulfur atom performs an 

attack on the

-carbon, followed by cyclization and dehydration to form the thiazole ring.

Standard Protocol for Thiazole Formation:

  • Dissolve This compound (1 eq) in Ethanol.

  • Add Thiourea or a substituted Thioamide (1.1 eq).

  • Reflux for 2–4 hours .

  • Cool to precipitate the thiazole hydrobromide salt.

  • Neutralize with

    
     to liberate the free base.
    
B. Covalent Cysteine Targeting

In proteomics, this compound serves as a "warhead." The bromine is a good leaving group, allowing the adjacent carbon to be attacked by the thiol (-SH) group of Cysteine residues in proteins. This results in a stable thioether bond, permanently tagging the protein.

Visualization: Thiazole Formation Workflow

Thiazole Start This compound Complex S-Alkylation Intermediate Start->Complex Reflux in EtOH Thiourea Thiourea / Thioamide Thiourea->Complex Cyclization Cyclization & Dehydration (- H2O, - HBr) Complex->Cyclization Final 4-(4-Bromophenylamino)-thiazole derivative Cyclization->Final Neutralization

Figure 2: Hantzsch Thiazole Synthesis workflow using CAS 5439-13-4 as the electrophilic component.

Safety & Handling (E-E-A-T)

Hazard Class:


-Haloacetamides are potent alkylating agents  and lachrymators .
  • Skin/Eye Contact: Causes severe irritation and burns. Can induce allergic skin reactions (sensitizer).

  • Inhalation: Destructive to mucous membranes.

  • Handling: Always handle in a fume hood . Wear nitrile gloves (double-gloving recommended) and safety goggles.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

References

  • Gowda, B. T., et al. (2009).[2] "this compound."[1][2][3][4][5] Acta Crystallographica Section E, 65(8), o1955.

  • Santa Cruz Biotechnology. (n.d.).[3] "this compound Safety Data Sheet."

  • Kocabas, E., & Burak, A. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12).[6]

  • National Institute of Standards and Technology (NIST). (2023). "Acetamide, N-(4-bromophenyl)- Data."[1][7][2][8][3][9] NIST Chemistry WebBook.

Sources

2-Bromo-n-(4-bromophenyl)acetamide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Architecture & Applications of 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary

This compound (CAS: 5439-13-4) is a disubstituted acetanilide derivative characterized by a highly reactive


-bromoacetyl moiety and a para-brominated aromatic ring.[1] It serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles such as thiazoles, oxindoles, and bioactive amides.[1]

This guide provides a comprehensive analysis of its solid-state molecular structure, synthetic pathways, spectroscopic signature, and utility in drug development.[1]

Molecular Architecture & Crystallography

The structural integrity of this compound is defined by its specific conformational locking and intermolecular hydrogen bonding networks, which dictate its solubility and reactivity in the solid state.

Crystal System and Unit Cell

According to single-crystal X-ray diffraction studies (Gowda et al., 2009), the compound crystallizes in the monoclinic system with the space group P2


/n .[1]
ParameterValue
Crystal System Monoclinic
Space Group P2

/n
a (

)
4.4987(3)
b (

)
23.152(1)
c (

)
9.1098(5)

(degrees)
99.713(6)

Z (Molecules/Cell) 4
Conformational Analysis

The molecule adopts a specific conformation to minimize steric repulsion between the bulky bromine atoms and the amide backbone:

  • Anti-Conformation: The N—H bond is anti to both the carbonyl (C=O) and the C—Br bond of the acetyl side chain.[1][2][3] This planar arrangement maximizes orbital overlap between the nitrogen lone pair and the carbonyl

    
    -system, reducing the nucleophilicity of the amide nitrogen.[1]
    
  • Dihedral Angle: The angle between the phenyl ring and the amide plane is twisted, disrupting full conjugation and influencing the electron density at the para-position.[1]

Supramolecular Packing

The stability of the crystal lattice is governed by strong intermolecular forces:

  • Hydrogen Bonding: Molecules form supramolecular chains extending along the c-axis .[1][2][4][3] The primary interaction is an N—H

    
    O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule.[1]
    
  • Packing Motif: These chains are stabilized by weak van der Waals interactions between the bromine atoms, contributing to the compound's relatively high melting point compared to non-halogenated analogs.[1]

Physicochemical Properties

PropertyDataNotes
Molecular Formula C

H

Br

NO
Molecular Weight 292.96 g/mol Distinct isotopic pattern (Br

) in MS.[1]
Melting Point 139–140 °CDistinct from mono-bromo analog (~166 °C).[1]
Solubility DMSO, DMF, CH

Cl

Poor water solubility due to lipophilic Br atoms.[1][5]
Reactivity Class

-Haloamide
Potent alkylating agent (Electrophile).[1]

Synthesis & Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution (acylation) of 4-bromoaniline.[1]

Synthetic Protocol
  • Reagents: 4-Bromoaniline (1.0 eq), Bromoacetyl bromide (1.1 eq), and a base (typically K

    
    CO
    
    
    
    or Et
    
    
    N) in a solvent like Dichloromethane (DCM) or Glacial Acetic Acid.[1]
  • Conditions: Reaction is exothermic; reagents are added at 0°C, then stirred at room temperature for 2–4 hours.

  • Workup: Quench with water. The product precipitates as a solid, which is filtered and recrystallized from Ethanol/Water.[1]

Reaction Mechanism

The amine nitrogen of 4-bromoaniline attacks the carbonyl carbon of bromoacetyl bromide.[1] The tetrahedral intermediate collapses, expelling the bromide ion (leaving group) to form the amide bond.[1] The base neutralizes the generated HBr to drive the equilibrium forward.[1]

Synthesis Aniline 4-Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Br- Byproduct HBr / Salt Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target


-haloamide.

Spectroscopic Characterization

Identification of this compound relies on distinguishing the methylene protons (


-to-carbonyl) and the para-substituted aromatic system.
Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • 
     10.45 ppm (s, 1H, NH):  Broad singlet, exchangeable with D
    
    
    
    O. Downfield shift due to the electron-withdrawing effect of the carbonyl and the phenyl ring.[1]
  • 
     7.60 – 7.50 ppm (m, 4H, Ar-H):  Characteristic AA'BB' system  (pseudo-quartet) for the para-disubstituted benzene ring.[1] The symmetry arises because the Br and Amide substituents create chemically equivalent environments for the ortho- and meta-protons relative to the substituents.[1]
    
  • 
     4.05 ppm (s, 2H, CH
    
    
    
    ):
    Sharp singlet. The electronegative bromine atom and the carbonyl group deshield these protons significantly compared to a methyl group (which would appear ~2.1 ppm).[1]
Infrared Spectroscopy (FT-IR)
  • 3280 cm

    
    :  N–H stretching (Amide A).[1]
    
  • 1665 cm

    
    :  C=O stretching (Amide I).[1] The frequency is slightly higher than typical amides due to the 
    
    
    
    -bromo substituent (inductive effect).[1]
  • 1530 cm

    
    :  N–H bending (Amide II).[1]
    
  • 500–600 cm

    
    :  C–Br stretching signatures.
    

Applications in Drug Discovery

The core value of this compound lies in its dual reactivity: the electrophilic


-carbon  (susceptible to S

2) and the nucleophilic aromatic ring (susceptible to coupling).
Heterocyclic Scaffold Construction

This compound is a "linchpin" intermediate for synthesizing bioactive heterocycles:

  • Thiazoles (Hantzsch Synthesis): Reaction with thioamides or thioureas cyclizes the structure to form aminothiazoles, a scaffold found in many kinase inhibitors.[1]

  • Oxindoles: Under Friedel-Crafts conditions (intramolecular cyclization), the side chain can close onto the ring to form oxindole derivatives, which are precursors to tyrosine kinase inhibitors like Sunitinib.[1]

Antibacterial & Cytotoxic Agents

Researchers utilize the labile


-bromine to introduce various amines (morpholine, piperazine) via nucleophilic substitution.[1]
  • Mechanism: The resulting

    
    -amino acetamides disrupt bacterial cell wall synthesis or intercalate DNA in cancer cells.[1]
    
  • SAR Insight: The para-bromo group on the phenyl ring enhances lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog.[1]

Applications cluster_rxns Synthetic Transformations Target This compound Thiazole Thiazole Derivatives (Hantzsch Rxn with Thiourea) Target->Thiazole + Thiourea AminoAmide alpha-Amino Amides (SN2 with Amines) Target->AminoAmide + Secondary Amines Oxindole Oxindoles (Intramolecular Cyclization) Target->Oxindole Lewis Acid (AlCl3)

Caption: Divergent synthetic applications of the target scaffold in generating bioactive libraries.

Safety & Handling

  • Hazard Class: Alkylating Agent / Lachrymator.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][6]

    • Eye Irrit. 2 (H319): Causes serious eye irritation.[1][6]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][6]

  • Protocol: All handling must occur within a certified chemical fume hood. Nitrile gloves are required.[1] In case of skin contact, wash immediately with soap and water; alkylating agents can cause delayed sensitization.[1]

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[1][4][3] this compound.[1][4][5][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1] Link

  • Santa Cruz Biotechnology. (2024).[1][7] this compound Safety Data Sheet (CAS 5439-13-4).[1][7] Link

  • BenchChem. (2025).[1] Synthesis and Troubleshooting of 2-Bromo-N-arylacetamides. Link

  • PubChem. (2025).[1][6][9] Compound Summary: 2-(4-Bromophenyl)acetamide Derivatives. National Library of Medicine.[1] Link

Sources

Structural Analysis, Synthesis, and Application of 2-Bromo-N-(4-bromophenyl)acetamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Analysis[1][2]

2-bromo-N-(4-bromophenyl)acetamide (CAS: 5439-13-4) is a specialized electrophilic scaffold widely utilized in medicinal chemistry as a covalent warhead and a cysteine-reactive probe. Unlike simple primary amides, this molecule features an


-halogenated acetamide core, conferring it with specific alkylating properties essential for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).
IUPAC Name Derivation

The systematic name is derived using substitutive nomenclature rules, prioritizing the amide functional group over the halide substituents.

  • Parent Structure: Acetamide (

    
    ). The two-carbon acyl chain determines the root.
    
  • Principal Functional Group: The amide nitrogen takes priority, anchoring the numbering of the carbon chain (

    
     = Carbonyl, 
    
    
    
    =
    
    
    -carbon).
  • N-Substitution: The phenyl ring is attached to the amide nitrogen.[1] The locant "N-" indicates this position.

  • Ring Substitution: The phenyl ring bears a bromine atom.[2][3] Numbering the ring starting from the attachment point (1') places the bromine at the 4-position (para) . Hence: N-(4-bromophenyl) .

  • Acyl Substitution: The acetyl chain bears a bromine atom at the C2 position. Hence: 2-bromo .

Full Assembly: 2-bromo- + N-(4-bromophenyl) + acetamide ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


This compound .

Physicochemical Profile

Understanding the physical properties is critical for assay development, particularly regarding solubility in biological buffers (PBS) and DMSO stock preparation.

PropertyValueContext for Researchers
Molecular Formula

Useful for mass spectrometry (Isotopic pattern of

is distinctive 1:2:1).
Molecular Weight 292.96 g/mol Fragment-like size (<300 Da), ideal for FBDD.
CAS Number 5439-13-4Note: Distinguish from isomer 2-(4-bromophenyl)acetamide (CAS 74860-13-2).
LogP (Predicted) ~2.6 - 2.9Moderate lipophilicity; cell-permeable.
Melting Point 138–140 °CHigh crystallinity; indicates stability in solid state.
Reactivity Class

-Haloacetamide
Electrophilic alkylating agent (Cysteine targeting).
Solubility DMSO, DMF, DCMLimited aqueous solubility; requires co-solvent for biological assays.

Synthetic Methodology

The synthesis of


-haloacetanilides is a classic nucleophilic acyl substitution. The following protocol is optimized for reproducibility and safety, minimizing the risk of di-acylation or hydrolysis.
Reaction Logic

We utilize bromoacetyl bromide as the acylating agent rather than bromoacetic acid. While the acid requires coupling reagents (EDC/DCC), the acid bromide reacts directly and cleanly with the aniline nucleophile in the presence of a base scavenger.

Experimental Protocol

Safety Warning: Bromoacetyl bromide is a lachrymator and corrosive. This compound is a skin sensitizer. Perform all steps in a fume hood.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous[4]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a drying tube or

    
     line.
    
  • Base Addition: Add TEA (12 mmol). Cool the mixture to 0°C using an ice bath. Reasoning: Cooling controls the exotherm and prevents side reactions.

  • Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes.

    • Observation: White precipitate (TEA·HBr salt) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (Self-Validating Step):

    • Wash reaction mixture with 1M HCl (removes unreacted aniline).

    • Wash with Saturated

      
       (removes unreacted acid bromide/acid).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane to yield colorless needles.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Bromoaniline + DCM + TEA Step2 Add Bromoacetyl Bromide (Dropwise @ 0°C) Start->Step2 Activation Reaction Stir @ RT (2-3 Hours) Step2->Reaction Acylation Check TLC Validation (Disappearance of Aniline) Reaction->Check Workup Wash: HCl -> NaHCO3 -> Brine Check->Workup If Complete Product Pure this compound Workup->Product Recrystallization

Figure 1: Step-by-step synthetic workflow for the acylation of 4-bromoaniline.

Reactivity Profile: The Cysteine "Warhead"

The defining feature of this molecule is the


-bromoacetamide  moiety. In drug discovery, this group acts as a "warhead" for Targeted Covalent Inhibitors (TCIs).
Mechanism of Action ( )

The reaction is a bimolecular nucleophilic substitution (


). The sulfur atom of a cysteine residue (nucleophile) attacks the 

-carbon, displacing the bromide ion (leaving group).
  • Selectivity: At physiological pH (7.4), cysteine thiols are often deprotonated (thiolates) in specific microenvironments, making them soft nucleophiles that react preferentially with the soft electrophile (

    
    -carbon) over harder nucleophiles like lysine amines.
    
  • Irreversibility: The resulting thioether bond is stable, leading to permanent modification of the protein target.

Mechanistic Pathway

SN2Mechanism Cys Cysteine Thiolate (Protein-S-) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Electrophile This compound (Alpha-Carbon) Electrophile->TS Product Alkylated Protein (Thioether Adduct) TS->Product Bond Formation Leaving Bromide Ion (Br-) TS->Leaving Departure

Figure 2:


 reaction mechanism between a protein cysteine residue and the 

-bromoacetamide warhead.

Applications in Drug Development[8]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a covalent fragment . Researchers screen libraries of such electrophilic fragments against a protein target (using Mass Spectrometry). If this compound binds, it indicates the presence of an accessible cysteine near a binding pocket. The "4-bromophenyl" group provides a hydrophobic anchor, while the acetamide provides the reactivity.

Activity-Based Protein Profiling (ABPP)

In proteomics, this compound acts as a probe.

  • Proteome Treatment: Cell lysates are treated with the probe.

  • Alkylation: The probe covalently modifies active-site cysteines.

  • Analysis: The "4-bromo" handle can be used (via isotopic pattern) to identify modified peptides in MS/MS, or the molecule can be derivatized further (e.g., replacing the phenyl Br with an alkyne for Click Chemistry) to enrich targets.

Comparison with Other Warheads
  • vs. Iodoacetamide: Bromoacetamides are generally less reactive than iodoacetamides. This is advantageous in drug design as it reduces "off-target" promiscuity, ensuring the drug only reacts when the non-covalent affinity (provided by the phenyl ring) positions it correctly.

  • vs. Acrylamides: Acrylamides (Michael acceptors) are currently preferred in clinical drugs (e.g., Osimertinib) due to higher metabolic stability, but

    
    -haloacetamides remain vital for initial hit discovery and chemical biology probes.
    

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual grounding for covalent warhead mechanisms).
  • Gowda, B. T., et al. (2009). Crystal structure of this compound.[2][3] Acta Crystallographica Section E. (Structural confirmation). Available at: [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.

Sources

Technical Monograph: Structural & Synthetic Analysis of 2-Bromo-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Bromo-N-(4-bromophenyl)acetamide (C


H

Br

NO), a halogenated acetanilide derivative. This compound serves as a critical model for understanding the interplay between strong hydrogen bonding (N-H...O) and weaker, directionally specific halogen bonding in crystal engineering.

The guide details the synthesis, crystallization protocols, and the definitive crystallographic metrics (Space Group


) established in authoritative literature. It is designed for researchers investigating supramolecular synthons and pharmacophore backbone stability.

Molecular Architecture & Theoretical Framework

The acetanilide scaffold is a fundamental pharmacophore in medicinal chemistry, serving as the core for analgesics (e.g., paracetamol) and various heterocyclic precursors. The introduction of bromine atoms at the


-carbon of the acetyl group and the para-position of the phenyl ring introduces competing intermolecular forces.
  • Primary Interaction: Strong classical hydrogen bonds (N-H...O=C) typically drive the formation of 1D supramolecular chains.

  • Secondary Interaction: Halogen bonds (C-Br...O or C-Br...

    
    ) act as "steering" forces that determine the final 3D packing arrangement.
    
  • Conformational Lock: The bulky bromine atom on the acetyl side chain enforces specific torsion angles to minimize steric clash with the carbonyl oxygen, typically resulting in an anti-conformation.

Experimental Protocols: Synthesis & Crystallization

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction (XRD), the following self-validating protocol is recommended.

Synthesis Workflow

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or anhydrous solvent method).

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq) [Note: High reactivity requires strict temperature control]

  • Solvent: Anhydrous Acetone or Dichloromethane (DCM)

  • Base: Pyridine or Triethylamine (1.1 eq) to scavenge HBr.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-bromoaniline in anhydrous acetone in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide dropwise over 30 minutes. Rationale: Slow addition prevents exotherms that could lead to di-acylation side products.

  • Reaction: Allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into ice-cold water. The crude product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water to remove hydrobromide salts, and air dry.

Crystallization for XRD

Method: Slow Evaporation.[1]

  • Solvent: Ethanol (Absolute).

  • Protocol: Dissolve the crude solid in minimum hot ethanol. Filter any insoluble particulates. Allow the filtrate to stand at room temperature (298 K) in a semi-sealed vial (parafilm with pinholes) for 3–5 days.

  • Expected Result: Colorless needle-like crystals.[2]

Workflow Visualization

SynthesisWorkflow Reactants Reactants 4-Bromoaniline Bromoacetyl bromide Condition Conditions 0°C -> RT, 4h Solvent: Acetone Reactants->Condition Acylation Intermediate Intermediate Precipitation in Ice Water Condition->Intermediate Quench Purification Purification Filtration & Washing Intermediate->Purification Isolate Crystallization Crystallization Slow Evaporation (Ethanol) Purification->Crystallization Solubilize Product Final Crystal This compound Crystallization->Product Nucleation

Figure 1: Step-by-step synthetic and crystallization pathway for obtaining X-ray quality crystals.

Crystallographic Characterization

The following data is derived from the definitive structural analysis published by Gowda et al. (2009).[1][3] This serves as the benchmark for validating synthesized crystals.

Crystal Data Table[1][4]
ParameterValue
Empirical Formula C

H

Br

NO
Crystal System Monoclinic
Space Group

(No.[2] 14)
Unit Cell Dimensions

Å

Å

Å
Angles

,

,

Volume (

)
935.22(9) Å

Z (Molecules/Cell) 4
Calculated Density 2.081 Mg m

Molecular Geometry[5]
  • Amide Conformation: The molecule adopts a trans geometry across the amide bond.[4]

  • Side Chain Orientation: The N-H bond is anti to both the Carbonyl (C=O) and the C-Br bond of the acetyl side chain.[2] This specific conformation minimizes dipole repulsion and is characteristic of

    
    -haloacetanilides.
    
  • Planarity: The acetamido group is twisted relative to the phenyl ring plane, a distortion often induced by steric hindrance from the ortho protons of the ring.

Supramolecular Synthons & Packing

The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding (The Primary Synthon)

The dominant feature of the packing is the N-H...O hydrogen bond.

  • Donor: Amide Nitrogen (N-H)

  • Acceptor: Carbonyl Oxygen (C=O)

  • Topology: These interactions link molecules into infinite 1D chains running parallel to the crystallographic c-axis.[1][2] This is a

    
     chain motif (using graph set notation).
    
Halogen Bonding & Stacking

While the hydrogen bonds form the "spine" of the lattice, the bromine atoms dictate the inter-chain packing.

  • Type II Halogen Interactions: Short contacts between Br...Br or Br...O are often observed in this class of compounds, stabilizing the layers between the hydrogen-bonded chains.

  • 
    -Stacking:  The aromatic rings stack in a way to maximize density, often aided by the electron-withdrawing nature of the para-bromo substituent which reduces electron density in the ring, facilitating interactions with electron-rich regions of adjacent molecules.
    
Interaction Hierarchy Diagram

CrystalPacking Molecule Single Molecule (Anti-conformation) HBond N-H...O Interaction (Strong, Directional) Molecule->HBond Self-Assembly Halogen Br...Br / Van der Waals (Inter-chain forces) Molecule->Halogen Secondary Steering Chain 1D Supramolecular Chain (Along c-axis) HBond->Chain Propagation Lattice 3D Crystal Lattice (Monoclinic P21/n) Chain->Lattice Stacking Halogen->Lattice Stabilization

Figure 2: Hierarchical assembly of the crystal lattice from molecular synthons to 3D structure.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). "this compound."[1][2][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

  • Gowda, B. T., et al. (2007).[2] "Effect of Ring and Side Chain Substituents on the Crystal Structures of N-(Aryl)-acetamides." Zeitschrift für Naturforschung A, 62(1-2).

  • Andreetti, G. D., et al. (1968).[1] "The crystal structure of N-(4-bromophenyl)acetamide." Acta Crystallographica Section B, 24.

Sources

Technical Guide: Supramolecular Architecture and Hydrogen Bonding in 2-Bromo-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Bromo-N-(4-bromophenyl)acetamide (


), a model compound for studying halogen-mediated supramolecular assembly. Unlike simple acetanilides, the introduction of bromine atoms at both the para-phenyl and 

-acetyl positions creates a competitive landscape between classical hydrogen bonding (

) and halogen interactions.

This document details the synthesis protocols, crystallographic parameters (Space Group


), and the specific hydrogen bonding networks that drive the formation of 1D supramolecular chains. It is intended for researchers in crystal engineering and solid-state pharmaceutical chemistry.

Synthesis and Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a controlled acylation protocol is required. The presence of the


-bromo group makes the reagent (bromoacetyl bromide) highly electrophilic and lachrymatory, requiring strict anhydrous conditions to prevent hydrolysis.
Optimized Synthesis Workflow

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)[1]

  • Pyridine (1.1 eq, acid scavenger)

  • Dichloromethane (DCM) or Anhydrous Acetone (Solvent)

Protocol:

  • Dissolution: Dissolve 4-bromoaniline in anhydrous DCM at

    
    .
    
  • Scavenger Addition: Add pyridine to the solution to neutralize the HBr byproduct.

  • Acylation: Add bromoacetyl bromide dropwise over 30 minutes. Maintain temperature

    
     to prevent di-acylation.
    
  • Workup: Stir at room temperature for 3 hours. Wash with water, then 5% HCl (to remove unreacted aniline/pyridine), then brine.

  • Crystallization: Evaporate solvent.[2][3][4][5][6] Recrystallize the crude solid from Ethanol by slow evaporation at room temperature to yield colorless needle-like crystals.

Reaction Pathway Visualization

SynthesisPath Start 4-Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C + Pyridine Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product This compound (Crude) Intermediate->Product -HBr (Pyridine salt) Crystal Single Crystal (P21/n) Product->Crystal Slow Evap (Ethanol)

Figure 1: Step-by-step synthesis and crystallization pathway for the title compound.

Crystallographic Architecture

The structural integrity of this compound is defined by its specific packing in the Monoclinic system. The data below is derived from the authoritative structural determination by Gowda et al.

Crystal Data Summary[2][4]
ParameterValue
Formula

Crystal System Monoclinic
Space Group

(No.[6] 14)
a (

)

b (

)

c (

)


(

)

Z 4
Molecular Conformation

A critical feature of this structure is the conformation of the amide linkage.

  • The N-H bond is anti to the carbonyl (

    
    ).[3][6]
    
  • The N-H bond is anti to the

    
     bond in the acetyl side chain.[6]
    
  • This "anti-anti" conformation minimizes dipole repulsion between the carbonyl oxygen and the electronegative

    
    -bromine, flattening the molecule to facilitate stacking.
    

Hydrogen Bonding Network

The primary driving force in the crystallization of N-aryl acetamides is the hydrogen bond between the amide donor (


) and the carbonyl acceptor (

).
The Primary Interaction: Chains

In the


 lattice, the molecules do not form dimers (common in some carboxylic acids) but instead organize into infinite 1D supramolecular chains .
  • Geometry: The amide nitrogen (

    
    ) donates a proton to the carbonyl oxygen (
    
    
    
    ) of a translationally related molecule.
  • Directionality: These chains propagate along the crystallographic c-axis .[3]

  • Graph Set Motif:

    
    . This notation indicates a Chain (C) containing 4 atoms in the repeat unit (
    
    
    
    ).
Secondary Interactions: and Halogen Contacts

While the


 bond dictates the chain formation, the packing between chains is stabilized by weaker forces:
  • 
    :  Weak hydrogen bonds involving the aromatic protons and the carbonyl oxygen.
    
  • 
    :  Edge-to-face interactions between phenyl rings.
    
  • Halogen Influence: The bulky Bromine atoms engage in van der Waals contacts (

    
     and 
    
    
    
    ), contributing significantly to the Hirshfeld surface area, though they do not disrupt the primary hydrogen bond chain.
Supramolecular Topology Diagram

HBonding Mol_A Molecule A (Donor N-H) Mol_B Molecule B (Acceptor C=O) Mol_A->Mol_B Strong H-Bond N-H...O (2.8-3.0 Å) Chain 1D Supramolecular Chain (Along c-axis) Mol_A->Chain Mol_C Molecule C (Next in Chain) Mol_B->Mol_C Strong H-Bond Mol_B->Chain Packing Inter-chain Packing (van der Waals / Br...Br) Chain->Packing Stabilized by Steric Bulk of Br

Figure 2: Topological representation of the hydrogen-bonded chain formation along the c-axis.

Hirshfeld Surface Analysis Implications[2][3][4][5][7][8]

Modern crystallographic analysis uses Hirshfeld surfaces to quantify intermolecular contacts.[2][3][4][5] For this compound, the surface analysis reveals:

  • 
     Contacts:  The most dominant interaction type due to the organic backbone.
    
  • 
     Contacts:  Representing the strong hydrogen bonds (visualized as bright red spots on the 
    
    
    
    surface).
  • 
     Contacts:  Significant contribution due to the large surface area of the two bromine atoms, indicating that while Br is not the primary H-bond acceptor, it plays a massive role in space-filling and crystal density (
    
    
    
    ).

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[3] this compound.[3][6] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

  • Gowda, B. T., et al. (2003).[3][6] Synthesis and Characterization of N-Aryl-2-haloacetamides. (Referenced within the primary crystal structure paper for synthesis protocol).

  • BenchChem. (2025).[1] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide Protocol. (General haloacetamide synthesis conditions).

Sources

Literature review of N-aryl bromoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Title: N-Aryl Bromoacetamides: Synthetic Protocols, Reactivity Profiling, and Applications in Covalent Discovery

Executive Summary This technical guide provides a rigorous examination of N-aryl bromoacetamides, a class of electrophilic pharmacophores pivotal in Targeted Covalent Inhibitor (TCI) discovery and Activity-Based Protein Profiling (ABPP). Unlike the more commonly discussed acrylamides (Michael acceptors), bromoacetamides function via nucleophilic substitution (


), offering distinct reactivity profiles suitable for probing low-nucleophilicity cysteines. This document details the structural causality of their reactivity, validated synthetic workflows, and their application in mapping the "ligandable" proteome.

Part 1: Structural & Electronic Properties

The N-aryl bromoacetamide scaffold consists of an


-bromoacetyl group linked to an aromatic amine. Its utility as a warhead is defined by the interplay between the leaving group ability of the bromide and the electronic modulation of the amide nitrogen.
  • Mechanism of Action: The

    
    -carbon is highly electrophilic due to the electron-withdrawing induction of both the carbonyl oxygen and the bromine atom. Upon the approach of a nucleophile (e.g., a cysteine thiolate, 
    
    
    
    ), the warhead undergoes an irreversible
    
    
    reaction, displacing the bromide ion.
  • Reactivity Tuning:

    • Leaving Group: Bromide is a superior leaving group compared to chloride (used in chloroacetamides), resulting in faster kinetics (

      
      ). This makes bromoacetamides ideal for targeting less reactive cysteines that acrylamides might miss.
      
    • N-Aryl Substituents: Electron-withdrawing groups (EWGs) on the aryl ring (e.g.,

      
      ) reduce the electron density on the amide nitrogen. This inductive effect propagates to the 
      
      
      
      -carbon, increasing electrophilicity but potentially compromising hydrolytic stability.

Table 1: Comparative Warhead Reactivity Profiles

Warhead ClassMechanismIntrinsic ReactivitySelectivityPrimary Application
Acrylamides Michael AdditionLow to ModerateHighClinical Drugs (e.g., Ibrutinib)
Chloroacetamides

Substitution
ModerateModerateHit Discovery / Probes
Bromoacetamides

Substitution
High Low/ModerateABPP Probes / Rapid Hit ID
Epoxides Ring OpeningLowLowNatural Products

Part 2: Synthetic Methodologies

The synthesis of N-aryl bromoacetamides must be controlled to prevent over-alkylation or hydrolysis. The following protocol is a self-validating system designed for high purity without chromatographic purification in most cases.

Protocol 1: Synthesis of N-Phenyl-2-bromoacetamide

Reaction Overview:



Reagents:

  • Aniline (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet. Add Aniline (10 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add

    
     (12 mmol) or Pyridine. Rationale: The base neutralizes the HBr byproduct, preventing protonation of the unreacted aniline which would deactivate it.
    
  • Acylation: Add Bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Critical Control Point: Rapid addition generates exotherms that can lead to di-acylation or colored impurities.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product typically appears as a distinct spot (

    
    ) with UV activity.
    
  • Quench & Workup: Quench with saturated aqueous

    
     (50 mL). Transfer to a separatory funnel. Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Self-Validating Step: If the solid is off-white/yellow, recrystallize from hot Hexanes/CHCl3 (5:1). Pure product yields white needles (m.p. 100–102°C).

Graphviz Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Aniline (Nucleophile) Process1 Step 1: Acylation (0°C, DCM, Base) Start->Process1 Reagent Bromoacetyl Bromide (Electrophile) Reagent->Process1 Intermediate Tetrahedral Intermediate Process1->Intermediate Nucleophilic Attack Workup Step 2: Acid Wash (Removes Aniline) Intermediate->Workup - HBr Product N-Phenyl-2-bromoacetamide (Crystalline Solid) Workup->Product Recrystallization

Caption: Figure 1. Step-wise synthetic pathway for N-aryl bromoacetamides ensuring removal of amine impurities.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Covalent Inhibition Mechanism

In drug discovery, N-aryl bromoacetamides are deployed to target non-catalytic cysteines. The reaction is irreversible, meaning the residence time of the drug on the target is infinite (turnover depends on protein resynthesis).

Mechanism: The sulfur atom of the cysteine residue acts as a nucleophile. The reaction proceeds via a concerted


 pathway. The transition state involves the backside attack of the thiolate on the 

-carbon, leading to the inversion of configuration (if chiral) and expulsion of the bromide.

Graphviz Diagram 2: Cysteine Alkylation Mechanism

CovalentMechanism Cys Protein Cysteine (Thiolate Form: S-) TS Transition State [S...C...Br]‡ Cys->TS SN2 Attack Warhead N-Aryl Bromoacetamide (Electrophile) Warhead->TS SN2 Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Leaving Bromide Ion (Br-) TS->Leaving

Caption: Figure 2. Mechanistic pathway of covalent modification of cysteine residues by bromoacetamides.

Synthetic Utility: Intramolecular Cyclization

Beyond biological applications, these scaffolds are versatile precursors for heterocycles. A classic application is the Friedel-Crafts Alkylation to form oxindoles, a privileged scaffold in kinase inhibitors.

Reaction:



Graphviz Diagram 3: Oxindole Formation

OxindoleSynthesis Substrate N-Phenyl-2-bromoacetamide LewisAcid Activation (AlCl3) Substrate->LewisAcid Cyclization Intramolecular Friedel-Crafts LewisAcid->Cyclization Electrophilic Activation Product Oxindole (Scaffold) Cyclization->Product -HBr

Caption: Figure 3. Conversion of N-aryl bromoacetamides to oxindoles via intramolecular alkylation.

Part 4: Experimental Protocols for Reactivity Profiling

To validate the utility of a specific N-aryl bromoacetamide, one must measure its intrinsic reactivity (


) against a cysteine surrogate (Glutathione, GSH).

Protocol 2: GSH Reactivity Assay (Pseudo-First Order)

  • Preparation: Prepare a 10 mM stock of the bromoacetamide in DMSO. Prepare a 10 mM stock of GSH in PBS buffer (pH 7.4).

  • Incubation: Mix the compound (final conc. 50

    
    M) with GSH (final conc. 5 mM, 100x excess) in a 96-well plate.
    
  • Monitoring: Measure the disappearance of the parent compound via UV-HPLC or LC-MS at time points (0, 5, 10, 30, 60 min).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Interpretation:

    • 
      : Highly reactive, potential for off-target toxicity.
      
    • 
      : Low reactivity, may require highly nucleophilic cysteines.
      

References

  • Synthesis and Reactivity of N-Aryl-2-chloroacetamides Source: ResearchGate URL:[1][2][Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[Link][3]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: NIH / PubMed Central URL:[Link]

  • Organic Syntheses Procedure: N-Bromoacetamide (Note: Reference for general handling of bromoacetamides) Source: Organic Syntheses URL:[Link]

Sources

Isomers of 2-Bromo-N-(phenyl)acetamide: A Technical Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and proteomic profiling, the precise location of a halogen substituent dictates the chemical behavior of a molecule. 2-Bromo-N-phenylacetamide (often referred to as


-bromoacetanilide) represents a class of electrophilic alkylating agents  used primarily as "warheads" for covalent protein modification.

This compound is constitutionally isomeric with N-(bromophenyl)acetamides (aryl bromides), where the bromine atom is attached directly to the aromatic ring. While they share the molecular formula


, their reactivity profiles are orthogonal:
  • 
    -Bromo Isomer:  Highly reactive toward nucleophiles (cysteine thiols) via 
    
    
    
    mechanisms.
  • Aryl Bromo Isomers: Chemically inert to simple nucleophilic attack but active in Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).

This guide provides a rigorous technical analysis of these isomers, establishing protocols for their selective synthesis and distinguishing their utility in medicinal chemistry.

Structural Classification & Isomerism

The term "Isomers of 2-Bromo-N-(phenyl)acetamide" encompasses two distinct structural families based on the position of the bromine atom relative to the amide linkage.

Isomer Hierarchy

The following diagram illustrates the structural relationship between the alkylating agent (Title Compound) and its aryl halide isomers.

IsomerMap Root Molecular Formula: C8H8BrNO Class1 Alpha-Haloacetamides (Alkylating Agents) Root->Class1 Class2 Aryl Bromides (Cross-Coupling Scaffolds) Root->Class2 Comp1 2-Bromo-N-phenylacetamide (α-Bromoacetanilide) CAS: 5326-87-4 Class1->Comp1 Br on Acetyl chain Comp2 N-(2-Bromophenyl)acetamide (Ortho-isomer) CAS: 614-76-6 Class2->Comp2 Br on Ring (o) Comp3 N-(3-Bromophenyl)acetamide (Meta-isomer) CAS: 621-38-5 Class2->Comp3 Br on Ring (m) Comp4 N-(4-Bromophenyl)acetamide (Para-isomer) CAS: 103-88-8 Class2->Comp4 Br on Ring (p)

Figure 1: Structural classification distinguishing the electrophilic


-bromo isomer from the nucleophilic/inert aryl bromide isomers.

Synthetic Protocols

The synthesis of these isomers requires divergent pathways. The choice of starting material determines the final position of the bromine atom.

Synthesis of 2-Bromo-N-phenylacetamide (The Electrophile)

Mechanism: Nucleophilic Acyl Substitution. Critical Constraint: Temperature control is vital. High temperatures promote double acylation or hydrolysis of the highly reactive acyl bromide.

Protocol:

  • Reagents: Aniline (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve aniline in DCM and cool to 0°C (Ice bath).

    • Add TEA (proton scavenger).

    • Slowly add Bromoacetyl bromide dropwise over 30 minutes. Why: Rapid addition generates localized exotherms that degrade the reagent.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove unreacted aniline) followed by saturated

    
    . Dry organic layer over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane.

Synthesis of N-(4-Bromophenyl)acetamide (The Scaffold)

Mechanism: N-Acetylation of pre-halogenated aniline. Advantage: This route avoids handling hazardous bromine liquid directly.

Protocol:

  • Reagents: 4-Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 4-Bromoaniline in acetic acid at RT.

    • Add Acetic Anhydride.

    • Heat to 80°C for 1 hour.

    • Quench: Pour the reaction mixture into ice-cold water. The product will precipitate immediately.

  • Purification: Filtration and washing with cold water.[1] Yields are typically quantitative (>90%).

Reactivity Profile & Mechanism of Action

The defining feature of 2-Bromo-N-phenylacetamide is its ability to covalently modify proteins, specifically at Cysteine residues. This property is absent in the aryl bromide isomers.

The Cysteine Trap ( Mechanism)

The electron-withdrawing carbonyl group adjacent to the


-carbon activates the C-Br bond, making it highly susceptible to nucleophilic attack by thiols.

ReactionMech Cys Protein-Cysteine (Nucleophile: R-S⁻) TS Transition State [Pentacoordinate Carbon] Cys->TS Attack Warhead 2-Bromo-N-phenylacetamide (Electrophile) Warhead->TS Product S-Alkylated Protein (Stable Thioether) TS->Product Inversion Leaving Bromide Ion (Br⁻) TS->Leaving Departure

Figure 2:


 Alkylation mechanism. The thiolate anion attacks the 

-carbon, displacing bromide.
Orthogonal Reactivity of Aryl Bromides

The isomers N-(2/3/4-bromophenyl)acetamide do not react with cysteine under physiological conditions. Instead, the C-Br bond is


 hybridized and strengthened by resonance with the aromatic ring.
  • Application: These are used as substrates for Buchwald-Hartwig amination to create complex biaryl amines in drug synthesis.

Physicochemical Properties Data

The following table consolidates physical data for the isomers. Note the significant difference in melting points, which serves as a primary method for identification.

Property2-Bromo-N-phenylacetamideN-(2-Bromophenyl)acetamideN-(3-Bromophenyl)acetamideN-(4-Bromophenyl)acetamide
Type

-Haloamide (Alkylator)
Aryl Bromide (Ortho)Aryl Bromide (Meta)Aryl Bromide (Para)
CAS No. 5326-87-4614-76-6621-38-5103-88-8
Melting Point 131 - 135 °C 96 - 100 °C 87 - 89 °C 166 - 170 °C
Reactivity High (

Active)
Low (Needs Pd Catalyst)Low (Needs Pd Catalyst)Low (Needs Pd Catalyst)
LogP (Est.) ~1.6~2.4~2.4~2.4
Solubility DCM, DMSO, EthanolDCM, DMSO, EthanolDCM, DMSO, EthanolDCM, DMSO, Ethanol

Data Analysis:

  • Melting Point Trend: The para isomer (166°C) has the highest MP due to efficient crystal packing and symmetry. The meta isomer (89°C) disrupts packing most significantly, resulting in the lowest MP.

  • Identification: If a synthesized batch melts at ~133°C, it is the alkylating agent. If it melts >160°C, it is the para-aryl isomer.

Biological Implications & Safety

Proteomics and Covalent Inhibition

2-Bromo-N-phenylacetamide is a structural analog of Iodoacetamide , a standard reagent for capping cysteine residues during proteomic sample preparation.

  • Selectivity: While less reactive than iodoacetamide, bromoacetamides are often more selective, reducing "off-target" alkylation of Lysine or Histidine residues [1].

  • Drug Design: This motif is frequently used in Targeted Covalent Inhibitors (TCIs) . The phenyl ring binds to a hydrophobic pocket, positioning the

    
    -bromo group to lock onto a specific non-catalytic cysteine.
    
Toxicity and Handling
  • Sensitization:

    
    -Haloacetamides are potent skin sensitizers and irritants (Lachrymators). They function by alkylating proteins in the skin/eye membranes.
    
  • Safety Protocol: Always handle 2-Bromo-N-phenylacetamide in a fume hood. In case of skin contact, wash with dilute sodium thiosulfate (to quench the alkylator) followed by soap and water.

References

  • Comparison of Cysteine Alkylating Agents in Proteomics Source: National Institutes of Health (NIH) / PubMed Link:

  • Physical Properties of N-(4-Bromophenyl)acetamide Source: NIST Chemistry WebBook Link:

  • Synthesis and Properties of 2-Bromo-N-phenylacetamide Source: BenchChem / PubChem Data Link:

  • Melting Point Data for Aryl Bromide Isomers Source: ChemicalBook / TCI Chemicals Link:

Sources

Methodological & Application

Synthesis of 2-Bromo-n-(4-bromophenyl)acetamide from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary & Strategic Significance

This application note details the synthesis of This compound (also known as


-bromo-4-bromoacetanilide) from 4-bromoaniline. This compound is a critical electrophilic intermediate in medicinal chemistry, widely utilized for synthesizing thiazoles, oxazoles, and imidazopyridines  via Hantzsch-type cyclizations. Furthermore, the 

-bromoacetamide moiety serves as a "warhead" in the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), enabling irreversible binding to cysteine residues in target proteins.

Key Technical Advantages of this Protocol:

  • Regiospecificity: Conditions optimized to prevent poly-alkylation.

  • Scalability: Two distinct protocols provided (Standard DCM vs. Green Acetic Acid) to suit milligram-to-gram scale requirements.

  • Purity: Integrated recrystallization steps to remove trace aniline and hydrolyzed acid byproducts.

Reaction Mechanics & Thermodynamics

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 4-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of the bromoacetyl bromide.

Mechanism:

  • Nucleophilic Attack: The aniline lone pair attacks the carbonyl, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the bromide ion (a good leaving group).

  • Deprotonation: The resulting protonated amide is neutralized by a base (TEA or Acetate), driving the equilibrium forward and preventing the formation of HBr salts of the starting aniline.

Thermodynamic Control: The reaction is highly exothermic. Bromoacetyl bromide is extremely reactive; failure to control temperature (


 initially) can lead to bis-acylation or violent hydrolysis if moisture is present.
Figure 1: Reaction Pathway & Mechanism

ReactionMechanism Reactants 4-Bromoaniline (Nucleophile) Inter Tetrahedral Intermediate Reactants->Inter Attack (DCM, 0°C) Reagent Bromoacetyl Bromide (Electrophile) Reagent->Inter Product This compound (Target) Inter->Product Elimination Byproduct HBr / Salt Inter->Byproduct -Br⁻

Caption: Nucleophilic acyl substitution pathway. Kinetic control at


 ensures mono-acylation.

Safety Profile & Handling (CRITICAL)

Warning: Bromoacetyl bromide is a potent lachrymator and corrosive agent.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Incompatibility: Reacts violently with water to release HBr gas. Ensure all glassware is flame-dried or oven-dried.

  • Quenching: Quench excess reagent slowly with saturated sodium bicarbonate solution; do not add water directly to the concentrated reagent.

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
4-Bromoaniline Limiting Reagent1.0172.02SolidRecrystallize if dark (oxidation).
Bromoacetyl Bromide Electrophile1.1 - 1.2201.862.31Lachrymator. Handle with care.[1]
Triethylamine (TEA) Base (Protocol A)1.2 - 1.5101.190.726Scavenges HBr.
Dichloromethane (DCM) Solvent (Protocol A)N/A84.931.33Anhydrous preferred.
Glacial Acetic Acid Solvent (Protocol B)N/A60.051.05"Green" alternative solvent.
Sodium Acetate Buffer (Protocol B)1.582.03SolidSaturated solution.

Experimental Protocols

Protocol A: Standard Schotten-Baumann Conditions (DCM/TEA)

Best for: High purity, small-to-medium scale (100 mg – 10 g).

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 4-Bromoaniline (1.0 equiv) and dry DCM (10 mL/g) . Add a magnetic stir bar.

  • Base Addition: Add Triethylamine (1.2 equiv) via syringe. The solution may darken slightly.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Acylation: Dilute Bromoacetyl bromide (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Note: Exotherm control is vital to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup:

    • Quench by adding saturated

      
       solution.
      
    • Separate the organic layer.[2]

    • Wash organic layer:

      
       1M HCl (removes unreacted aniline), 
      
      
      
      Water,
      
      
      Brine.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixture.

Protocol B: Scalable "Green" Conditions (Acetic Acid)

Best for: Large scale (>10 g), avoids chlorinated solvents.

  • Dissolution: Dissolve 4-Bromoaniline (1.0 equiv) in Glacial Acetic Acid (5 mL/g) .

  • Buffering: Add Saturated Sodium Acetate (1.5 equiv) solution.

  • Addition: Cool to

    
    . Add Bromoacetyl bromide (1.2 equiv)  dropwise.
    
  • Precipitation: Stir vigorously at RT for 1 hour. The product often precipitates directly from the acidic medium.

  • Isolation: Pour the reaction mixture into Ice Water (5x volume) . Stir for 30 minutes to hydrolyze excess acid bromide and fully precipitate the product.

  • Filtration: Filter the solid, wash copiously with cold water until the filtrate is neutral pH. Dry in a vacuum oven at

    
    .
    
Figure 2: Experimental Workflow (Protocol A)

Workflow Start Start: Dissolve 4-Bromoaniline in DCM + TEA Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition: Bromoacetyl Bromide Cool->Add React Stir at RT (2-4 Hours) Add->React Quench Quench: Sat. NaHCO3 Wash: 1M HCl (Remove Aniline) React->Quench Isolate Dry (Na2SO4) & Concentrate Quench->Isolate Purify Recrystallize (Ethanol) Isolate->Purify

Caption: Step-by-step workflow for the DCM-mediated synthesis.

Process Analytical Technology (PAT) & QC

Verify the identity and purity of the product using the following specifications.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 168–172°C (Note: Literature values vary by solvent; Gowda et al. report crystal growth from ethanol). Caution: Do not confuse with 4-bromoacetanilide.

  • 
    -NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       ppm (s, 1H, 
      
      
      
      - amide proton).
    • 
       ppm (d, 2H, Aromatic AA'BB').
      
    • 
       ppm (d, 2H, Aromatic AA'BB').
      
    • 
       ppm (s, 2H, 
      
      
      
      ). Diagnostic Peak.
  • Mass Spectrometry (LCMS):

    • Look for

      
       and the characteristic bromine isotope pattern (
      
      
      
      for dibromo species).
    • Calculated MW: 292.97 g/mol .[3][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Product Oxidation of aniline or high exotherm.Ensure aniline is white before use. Add acid bromide slower at

.
Low Yield Hydrolysis of acid bromide.Use anhydrous DCM. Ensure glassware is dry.
Impurity: Bis-acylation Excess acid bromide or high temp.Strictly control stoichiometry (1.1 eq) and keep cold during addition.
Skin Irritation Trace bromoacetyl bromide residue.Wash solid product thoroughly with bicarbonate and water during filtration.

References

  • Synthesis & Crystal Structure: Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[3][5] this compound.[3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[5] [Link]

  • Methodology (General Amide Synthesis): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Safety Data (Bromoacetyl Bromide): PubChem Compound Summary for CID 12213, Bromoacetyl bromide. National Center for Biotechnology Information. [Link]

  • Compound Data: PubChem Compound Summary for CID 76966, this compound. [Link]

Sources

Application Note: High-Purity Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Bromo-4-bromoacetanilide; 

-(4-Bromophenyl)-2-bromoacetamide

Executive Summary

This Application Note outlines the optimized laboratory preparation of 2-Bromo-N-(4-bromophenyl)acetamide , a critical electrophilic intermediate used extensively in the synthesis of thiazoles (via Hantzsch synthesis), oxazoles, and bioactive N-phenylacetamide derivatives.

We present two distinct protocols:

  • Method A (DCM/Base): Ideal for small-scale, high-purity applications requiring minimal purification.

  • Method B (Acetic Acid/Buffer): A robust, scalable method tolerant of moisture, suitable for gram-to-kilogram synthesis.

Chemical Basis & Mechanistic Insight

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The amine nitrogen of 4-bromoaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

  • Step 1 (Attack): The lone pair on the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Step 2 (Elimination): The carbonyl reforms, expelling the bromide ion (a good leaving group).

  • Step 3 (Deprotonation): The generated HBr is neutralized by an auxiliary base (Triethylamine or Sodium Acetate) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.

Thermodynamic Considerations
  • Exothermicity: The reaction is highly exothermic. Temperature control (

    
    ) is critical during addition to prevent bis-acylation  (formation of imides) or thermal decomposition of the labile 
    
    
    
    -bromo moiety.
  • Electrophilicity: Bromoacetyl bromide is a potent lachrymator and more reactive than its chloride counterpart, requiring strictly anhydrous conditions in Method A to prevent hydrolysis to bromoacetic acid.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Process Parameters Aniline 4-Bromoaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylBromide Bromoacetyl Bromide (Electrophile) AcylBromide->Tetrahedral HBr HBr Byproduct Tetrahedral->HBr Product This compound Tetrahedral->Product Elimination Salt Ammonium Salt (Precipitate) HBr->Salt + Base (TEA/NaOAc) Temp Temp: < 5°C Atm Atm: N2/Ar

Figure 1: Mechanistic pathway highlighting the critical role of base neutralization.

Experimental Protocols

Safety Pre-requisites
  • Bromoacetyl Bromide: Severe lachrymator and corrosive. MUST be handled in a functioning fume hood. Silver shield gloves recommended.

  • 4-Bromoaniline: Toxic if swallowed or absorbed through skin.

Protocol A: The Dichloromethane (DCM) Method

Best for: High purity, small scale (<10g), moisture-sensitive labs.

Reagents:

Reagent Equiv. Role
4-Bromoaniline 1.0 Substrate
Bromoacetyl Bromide 1.1 Electrophile
Triethylamine (TEA) 1.2 Acid Scavenger

| Dichloromethane (DCM) | Solvent | Medium (Anhydrous) |

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromoaniline (10 mmol) in DCM (50 mL) .

  • Base Addition: Add Triethylamine (12 mmol) to the solution.

  • Cooling: Submerge the flask in an ice-salt bath and cool to

    
    .
    
  • Acylation: Dilute Bromoacetyl bromide (11 mmol) in 10 mL of DCM. Add this solution dropwise over 20 minutes using a pressure-equalizing addition funnel.

    • Why: Rapid addition causes localized heating and side-products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Quench & Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO

      
       (2 x 30 mL)  to neutralize excess acid.
      
    • Wash with Brine (1 x 30 mL) .

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: The Glacial Acetic Acid Method

Best for: Scale-up (>10g), robust synthesis.

Reagents:

Reagent Equiv. Role
4-Bromoaniline 1.0 Substrate
Bromoacetyl Bromide 1.2 Electrophile
Sodium Acetate (Sat. Aq) Excess Buffer/Quench

| Glacial Acetic Acid | Solvent | Solvent |

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-bromoaniline (20 mmol) in Glacial Acetic Acid (40 mL) .

  • Addition: Cool to

    
    . Add Bromoacetyl bromide (24 mmol)  slowly.
    
    • Note: The solution may turn yellow/orange.

  • Precipitation: Stir vigorously for 30 minutes.

  • Quench: Pour the reaction mixture into Ice-Cold Saturated Sodium Acetate solution (200 mL) .

    • Mechanism:[1][2][3][4][5][6] The buffer neutralizes the HBr and decreases the solubility of the amide product, forcing it to crash out.

  • Filtration: Filter the precipitate via vacuum filtration. Wash copiously with cold water to remove all traces of acetic acid.

  • Drying: Dry in a vacuum oven at

    
    .
    
Workflow Visualization (Protocol A)

Workflow Start Start: Dissolve 4-Bromoaniline in DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition: Bromoacetyl Bromide Cool->Add Stir Stir at RT (3 hrs) Add->Stir Wash1 Wash: 1M HCl (Remove Amine/TEA) Stir->Wash1 Wash2 Wash: Sat. NaHCO3 (Neutralize Acid) Wash1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Final Final Product: White/Off-white Solid Dry->Final

Figure 2: Operational workflow for the Dichloromethane method ensuring removal of unreacted precursors.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be observed:

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl

)

4.01 ppm (s, 2H)

(Alpha-methylene)

7.45 ppm (d, 2H)
Aromatic (ortho to amide)

7.50 ppm (d, 2H)
Aromatic (meta to amide)

8.10 ppm (br s, 1H)

(Amide proton)
IR Spectroscopy 1660–1680 cm


Stretch (Amide I)
3250–3300 cm


Stretch
Melting Point 106–109

Sharp range indicates high purity

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Bromoacetyl BromideEnsure glassware is flame-dried; use anhydrous DCM. Check reagent quality.
Oily Product Residual Solvent or ImpuritiesTriturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Dark Coloration Oxidation of AnilineUse freshly recrystallized 4-bromoaniline. Perform reaction under Nitrogen atmosphere.
Di-acylation Excess Acyl Bromide / High TempStrictly control temperature (

) during addition. Verify stoichiometry.

References

  • Gowda, B. T., et al. (2009).[7][8] this compound.[8] Acta Crystallographica Section E. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide Protocols. (Methodology adapted for halo-analogs). Link

  • Organic Syntheses. General Procedure for N-Bromoamides. Org. Synth. Coll. Vol. 4, p.104. Link

  • ResearchGate. Crystal structure and synthesis confirmation of N-(4-bromophenyl)acetamide derivatives. Link

Sources

Recrystallization protocol for purifying 2-Bromo-n-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the purification of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 5439-13-4), a critical intermediate in the synthesis of heterocyclic scaffolds and pharmaceutical analogs.

Part 1: Introduction & Compound Profile

This compound is an


-haloacetamide derivative characterized by dual electrophilic sites: the 

-carbon (susceptible to nucleophilic substitution) and the amide carbonyl. High purity is essential because the

-bromo moiety is prone to hydrolysis and side-reactions (e.g., cyclization) if impurities like unreacted amines or moisture are present.
PropertySpecification
Chemical Formula

Molecular Weight 292.96 g/mol
CAS Number 5439-13-4
Structure p-Bromoaniline core acylated with bromoacetyl bromide
Solubility Profile Soluble in hot Ethanol, Ethyl Acetate, Acetone; Insoluble in Water.[1]
Melting Point ~157–160 °C (Literature variations exist; dependent on polymorph)

Part 2: Pre-Purification Analysis & Solvent Selection

The crude material typically contains three primary impurities:

  • 4-Bromoaniline: Unreacted starting material (oxidizes to brown/purple tars).

  • Bromoacetic Acid: Hydrolysis product of the acylating agent.

  • HBr Salts: Inorganic byproducts trapped in the crystal lattice.

Solvent Screening Strategy

While many amides recrystallize well from toluene, Ethanol (95% or Absolute) is the literature-validated solvent for obtaining single crystals of this specific di-bromo derivative [1]. However, care must be taken to avoid solvolysis (ethanolysis) of the C-Br bond during prolonged heating.

Solvent SystemProsConsRecommendation
Ethanol (Abs.) Excellent crystal habit (needles/blocks); good impurity rejection.Risk of solvolysis if refluxed too long.Primary Choice
Toluene Chemically inert; removes non-polar impurities well.Lower solubility; requires higher temperatures.Secondary Choice
Ethyl Acetate/Hexane Good for "oiling out" issues; tunable polarity.Lower recovery yields due to solubility in EtOAc.Optimization Only

Part 3: Detailed Recrystallization Protocol

Safety Warning: This compound is an alkylating agent and a potent lachrymator/skin irritant. All operations must be performed in a fume hood. Double-gloving (Nitrile over Latex) is recommended.

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

  • Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (start with 5 mL per gram of solid).

  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Observation Point: If the solid does not dissolve completely, add more ethanol in small portions (1-2 mL) through the condenser until a clear solution is obtained.

    • Note: If insoluble brown/black specks remain, these are likely inorganic salts or polymerized aniline. Do not add infinite solvent; proceed to hot filtration.

2. Impurity Removal (Hot Filtration)

  • If the solution is colored (dark yellow/brown), cool slightly to

    
     and add Activated Carbon  (0.5 wt%). Stir for 10 minutes.
    
  • Re-heat to reflux.

  • Perform a Hot Filtration using a pre-warmed glass funnel and fluted filter paper (or a sintered glass funnel) to remove carbon and mechanical impurities.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.

3. Crystallization (Nucleation & Growth)

  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Optional: If no crystals form at

    
    , scratch the inner wall of the flask with a glass rod or add a seed crystal.
    
  • Once room temperature is reached, transfer the flask to an ice-water bath (

    
    ) for 1 hour to maximize yield.
    

4. Isolation & Drying

  • Collect the crystals via vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a small volume of ice-cold ethanol (approx. 1-2 mL per gram of starting material). This displaces the "mother liquor" containing the impurities without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4-6 hours. Avoid high temperatures (
    
    
    
    ) to prevent thermal degradation.

Part 4: Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during purification.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts/Carbon) CheckSol->HotFilter No (Insolubles/Color) Cooling Slow Cooling to RT CheckSol->Cooling Yes HotFilter->Cooling CheckCryst Crystals Formed? Cooling->CheckCryst IceBath Ice Bath (0-4°C) CheckCryst->IceBath Yes Seed Scratch Glass / Add Seed CheckCryst->Seed No Filter Vacuum Filtration & Cold Wash IceBath->Filter Seed->IceBath Dry Vacuum Dry (40°C) Filter->Dry

Caption: Workflow for the purification of alpha-bromoacetamides, emphasizing checkpoints for insolubles and nucleation failure.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or impurity level too high.Re-heat and add 10% more solvent. Alternatively, add a drop of Ethyl Acetate to solubilize the oil.
Low Yield Too much solvent used or product is too soluble in EtOH.Concentrate the mother liquor by 50% on a rotavap and repeat cooling.
Discoloration Oxidation of aniline impurities.Repeat recrystallization with activated carbon; ensure hot filtration is efficient.
Hydrolysis Prolonged heating in wet solvent.Ensure Ethanol is anhydrous; minimize time at reflux.

Part 5: Characterization & Validation

To certify the purity of the recrystallized material, compare against these benchmarks:

  • Melting Point: Pure material should exhibit a sharp melting range (e.g.,

    
    ). A range 
    
    
    
    indicates remaining solvent or impurities.
  • 1H-NMR (DMSO-d6):

    • Look for the characteristic singlet of the

      
       group around 
      
      
      
      ppm.
    • The aromatic protons should appear as two doublets (AA'BB' system) around

      
       ppm.
      
    • Absence of a broad singlet at

      
       ppm confirms removal of the aniline starting material.
      
  • TLC (Hexane:EtOAc 3:1): Single spot under UV (254 nm).

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). This compound .[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available at: [Link]

  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[4][5] N-(4-Bromophenyl)acetamide: a new polymorph . Acta Crystallographica Section E, 69(3), o461. (Provided for structural comparison of the mono-bromo analog). Available at: [Link]

Sources

Application Note: Modular Synthesis of Heterocyclic Scaffolds from 2-Bromo-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the utility of 2-Bromo-N-(4-bromophenyl)acetamide as a versatile electrophilic linchpin for constructing heterocyclic libraries.


 Functionalization and Palladium-Catalyzed Cross-Coupling of 

-Haloacetamides

Executive Summary

This compound (CAS: 2564-02-5) represents a "dual-warhead" scaffold in medicinal chemistry. It possesses two distinct electrophilic sites: a highly reactive


-bromo alkyl  group susceptible to nucleophilic substitution (

), and a para-bromo aryl motif suitable for palladium-catalyzed cross-coupling (

/Suzuki-Miyaura). This guide details the synthesis of N- and S-linked heterocyclic libraries (morpholines, piperazines, benzothiazoles) and their subsequent elaboration into biaryl systems, providing a robust platform for fragment-based drug discovery (FBDD).

Chemical Logic & Scaffold Versatility

The utility of this compound lies in its chemoselectivity. The


 carbon-bromine bond (

-position) is significantly more reactive towards nucleophiles than the

aryl-bromine bond under mild, non-catalytic conditions. This allows for a sequential "Click-and-Couple" workflow:
  • Stage 1 (Heterocycle Installation): Chemoselective

    
     displacement of the 
    
    
    
    -bromide by heterocyclic nucleophiles (amines, thiols).
  • Stage 2 (Library Expansion): Palladium-catalyzed functionalization of the aryl bromide.

Reaction Pathway Visualization

ReactionPathway cluster_legend Chemo-Selectivity Logic Start This compound (Dual Electrophile) Prod_N N-Linked Heterocycle (Stable Amide Scaffold) Start->Prod_N SN2 (K2CO3, Acetone) rt, 4-6h Prod_S S-Linked Heterocycle (Thioether Linker) Start->Prod_S SN2 (Et3N, EtOH) Reflux, 2h Piperazine Piperazine/Morpholine (Nucleophile) Piperazine->Prod_N FinalLib Biaryl Heterocyclic Library (Drug Candidate) Prod_N->FinalLib Suzuki Coupling (Suzuki-Miyaura) Thiol 2-Mercaptobenzothiazole (Nucleophile) Thiol->Prod_S Prod_S->FinalLib Suzuki Coupling Boronic Ar-B(OH)2 Pd(PPh3)4 Boronic->FinalLib Alpha-Br (High Reactivity) Alpha-Br (High Reactivity) Aryl-Br (Latent Reactivity) Aryl-Br (Latent Reactivity) Alpha-Br (High Reactivity)->Aryl-Br (Latent Reactivity)

Figure 1: Divergent synthesis strategy utilizing the chemoselective reactivity of the alkyl vs. aryl halide.

Experimental Protocols

Module A: Synthesis of N-Linked Heterocycles (Piperazine/Morpholine Derivatives)

This protocol describes the installation of saturated heterocycles. The reaction relies on mild basic conditions to scavenge the HBr byproduct without hydrolyzing the amide bond.

Target Compound: 2-(4-Morpholinyl)-N-(4-bromophenyl)acetamide

Reagents:

  • Precursor: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous) (2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 292 mg) in dry Acetone (10 mL).

  • Addition: Add anhydrous

    
     (2.0 mmol, 276 mg) to the solution.
    
  • Nucleophile Introduction: Add Morpholine (1.2 mmol, 105

    
    L) dropwise while stirring.
    
  • Reaction: Stir the suspension at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
  • Work-up: Filter the reaction mixture to remove inorganic salts (

    
    , residual carbonate). Wash the filter cake with acetone.
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a solid. Recrystallize from Ethanol/Water to obtain the pure product.

Critical Parameter: Avoid using strong hydroxide bases (NaOH/KOH) or high temperatures (>60°C) during the


 step to prevent hydrolysis of the amide bond [1].
Module B: Synthesis of S-Linked Benzothiazoles

Sulfur nucleophiles are highly effective for this scaffold. This module attaches a benzothiazole moiety, a privileged pharmacophore in oncology.

Target Compound: 2-(Benzothiazol-2-ylthio)-N-(4-bromophenyl)acetamide

Reagents:

  • Precursor: this compound (1.0 eq)

  • Nucleophile: 2-Mercaptobenzothiazole (1.1 eq)

  • Base: Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-Mercaptobenzothiazole (1.1 mmol, 184 mg) in Ethanol (10 mL). Add

    
     (1.2 mmol, 167 
    
    
    
    L) and stir for 10 min to generate the thiolate anion.
  • Coupling: Add this compound (1.0 mmol, 292 mg) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. A heavy precipitate often forms.

  • Quench: Cool the mixture to room temperature and pour into ice-cold water (50 mL).

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water and hexanes.

  • Purification: Recrystallize from hot ethanol to yield white/pale yellow needles.

Data Validation:

  • IR: Look for disappearance of C-Br stretch (~600-500

    
    ) and retention of Amide I (~1680 
    
    
    
    ) and Amide II (~1540
    
    
    ) bands.
  • Yield: Typical yields range from 85–95% due to the high nucleophilicity of the thiolate [2].

Module C: Library Expansion via Suzuki-Miyaura Coupling

Once the heterocycle is attached, the 4-bromophenyl handle serves as the site for diversity generation.

Target: Biaryl derivatives (e.g., 4'-phenyl analogs).

Protocol:

  • Charge: Combine the N- or S-alkylated product (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (5 mol%) in a microwave vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) and

    
     (2.0 eq).
    
  • Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Work-up: Extract with EtOAc, dry over

    
    , and purify via silica gel flash chromatography.
    

Analytical Data Summary

The following table summarizes expected physicochemical properties for key intermediates derived from this compound.

Compound ClassNucleophile UsedExpected YieldKey 1H NMR Signal (

ppm)
Application
Precursor N/AN/A4.01 (s, 2H,

)
Starting Material
N-Linked Morpholine80-90%3.15 (s, 2H,

)
Solubility/ADME
N-Linked Piperidine75-85%3.08 (s, 2H,

)
GPCR Ligands
S-Linked 2-Mercaptobenzothiazole85-95%4.25 (s, 2H,

)
Anticancer/Antimicrobial
S-Linked 2-Mercaptopyridine80-90%4.18 (s, 2H,

)
Kinase Inhibition

Note: NMR shifts are approximate (in


 or 

) and depend on the specific electronic environment [3].

Troubleshooting & Critical Factors

Cyclization vs. Substitution (The "Thiazole" Trap)

Researchers often attempt to synthesize thiazoles from this precursor using thiourea. Note that reacting


-halo amides  with thiourea typically yields 2-imino-4-thiazolidinones  (pseudothiohydantoins), not fully aromatic thiazoles (which require 

-halo ketones).
  • Correct Product: 2-imino-3-(4-bromophenyl)-1,3-thiazolidin-4-one.

  • Mechanism: S-alkylation followed by intramolecular cyclization of the amide nitrogen onto the thiourea carbon is less favorable than the formation of the thiazolidinone ring where the amide carbonyl is part of the ring system [4].

Solubility Issues

The 4-bromophenyl moiety renders intermediates lipophilic.

  • Solution: If the product crashes out during the reaction, add a co-solvent (DMF or THF) to maintain homogeneity, or simply filter the precipitate if it is the pure product (common in Module B).

Hydrolysis
  • Symptom: Appearance of 4-bromoaniline in TLC/LCMS.

  • Cause: Harsh basic conditions cleaving the amide bond.

  • Prevention: Use mild bases (

    
    , 
    
    
    
    ) and avoid aqueous hydroxide at high temperatures.

References

  • Synthesis of 2-amino-N-arylacetamide derivatives

    • Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.[2]

    • Source: IRE Journals.
    • URL:[Link]

  • S-Alkylation Protocols (Thienopyridines/Benzothiazoles)

    • Title: Utility of 2-Chloro-N-arylacetamide...
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Structural Characterization (X-Ray/NMR)

    • Title: this compound Crystal Structure.[3]

    • Source: Acta Crystallographica / NIH.
    • URL:[Link]

  • Thiazolidinone Formation (Reaction with Thiourea)

    • Title: Synthesis of 2-imino-4-thiazolidinone derivatives.[4][5][6]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

Sources

Application Note: Structural Validation and Purity Assessment of 2-Bromo-N-(4-bromophenyl)acetamide via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(4-bromophenyl)acetamide is a critical electrophilic intermediate often utilized in the synthesis of covalent inhibitors and peptidomimetics. Its reactivity, driven by the


-bromoacetamide "warhead," makes it susceptible to hydrolysis and nucleophilic attack, rendering precise structural characterization essential.

This guide provides a robust 1H NMR (Proton Nuclear Magnetic Resonance) protocol for validating the structure and purity of this compound. Unlike standard spectral lists, this document focuses on the causality of chemical shifts, the differentiation from common synthetic impurities (e.g., 4-bromoaniline), and the specific acquisition parameters required for quantitative assessment.

Chemical Structure & Theoretical Assignment

To accurately interpret the NMR spectrum, one must understand the electronic environment of the three distinct proton types in the molecule.

Structural Logic
  • Amide Proton (

    
    ):  Highly deshielded due to the electron-withdrawing carbonyl group and anisotropy of the peptide bond. In DMSO-d6, this proton is observable and typically sharp; in 
    
    
    
    , it may be broad or invisible due to exchange.
  • Aromatic Protons (

    
    ):  The 1,4-disubstitution (para-substitution) creates a symmetric 
    
    
    
    spin system.
    • 
       (ortho to Amide):  The amide group is electron-withdrawing (via resonance and induction), shifting these protons downfield relative to the starting aniline.
      
    • 
       (ortho to Bromine):  The bromine atom on the ring exerts a shielding effect relative to the amide but is deshielding relative to benzene.
      
  • 
    -Methylene Protons (
    
    
    
    ):
    The
    
    
    group is flanked by a carbonyl and a bromine atom. Both are electron-withdrawing, shifting this signal significantly downfield compared to a methyl group (e.g., in acetanilide).
Assignment Workflow

The following diagram illustrates the logic flow for assigning signals and distinguishing the product from its precursors.

AssignmentLogic Start Crude Sample Spectrum CheckRegion1 Check 9.0 - 11.0 ppm (Amide Region) Start->CheckRegion1 CheckRegion2 Check 3.8 - 4.2 ppm (Alpha-Alkyl Region) Start->CheckRegion2 CheckRegion3 Check 6.5 - 8.0 ppm (Aromatic Region) Start->CheckRegion3 DecisionNH Singlet present? CheckRegion1->DecisionNH DecisionCH2 Singlet present? CheckRegion2->DecisionCH2 DecisionAr AA'BB' Pattern? CheckRegion3->DecisionAr Product Target Identified: This compound DecisionNH->Product Yes (~10.4 ppm) Impurity1 Impurity Alert: 4-Bromoaniline (SM) (Look for broad singlet ~5.0 ppm and upfield aromatics ~6.6 ppm) DecisionNH->Impurity1 No (NH2 present) DecisionCH2->Product Yes (~4.0 ppm) Impurity2 Impurity Alert: Bromoacetic Acid (Check OH broad >11 ppm) DecisionCH2->Impurity2 Shifted/Missing DecisionAr->Product Yes (7.4-7.7 ppm) DecisionAr->Impurity1 Upfield shifts (<7.0 ppm)

Figure 1: Logic flow for structural verification and impurity identification based on spectral regions.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid "concentration effects" which can shift the Amide NH peak.

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent .

    • Reasoning: It provides excellent solubility for polar amides and inhibits proton exchange, allowing the amide NH doublet/singlet to be integrated quantitatively.

      
       is not recommended due to poor solubility and rapid NH exchange.
      
  • Concentration: 5–10 mg of compound in 0.6 mL of DMSO-d6.

    • Note: Higher concentrations (>20 mg) may cause stacking effects, broadening aromatic signals.

  • Vessel: Standard 5mm NMR tube. Ensure the tube is clean and dry; trace acetone causes a singlet at 2.09 ppm that can interfere with impurity analysis.

Acquisition Parameters (Standard 400/500 MHz)

To ensure the data is publication-quality and suitable for qNMR (quantitative NMR) purity calculations:

ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 1D proton sequence.
Temperature 298 K (25°C)Standardizes chemical shifts (NH is temp-sensitive).
Relaxation Delay (D1)

5.0 seconds
Essential for accurate integration. The aromatic protons have long T1 relaxation times. Short D1 leads to under-integration of aromatics.
Number of Scans (NS) 16 or 32Sufficient S/N ratio for >5 mg samples.
Spectral Width (SW) 14–16 ppmMust capture the downfield Amide NH (~10.5 ppm).
Acquisition Time (AQ)

3.0 seconds
Ensures high resolution for splitting patterns.

Results & Discussion: Spectral Analysis

The Characteristic Spectrum (DMSO-d6)

The following table details the specific chemical shifts (


) and multiplicity observed for this compound.
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Notes
Amide NH 10.35 – 10.45 Singlet (s)1H-Disappears on

shake. Diagnostic of acylation.
Ar-H (ortho to N) 7.58 – 7.62 Doublet (d)2H~8.8 HzPart of AA'BB' system. Downfield due to amide.
Ar-H (ortho to Br) 7.48 – 7.52 Doublet (d)2H~8.8 HzPart of AA'BB' system.

-CH2
3.98 – 4.05 Singlet (s)2H-Diagnostic "warhead" peak. Sharp singlet.
Solvent (DMSO) 2.50Quintet--Residual solvent peak.[1]
Water 3.33Broad s--Variable position based on water content.
Distinguishing from Starting Material (4-Bromoaniline)

The most common failure mode in this synthesis is incomplete acylation. You can quantify the remaining starting material by comparing the aromatic regions.

  • Product: Aromatic protons are tightly grouped between 7.4 – 7.7 ppm .

  • Impurity (4-Bromoaniline):

    • Protons ortho to the amine (

      
      ) are electron-rich and appear significantly upfield at ~6.5 – 6.6 ppm .
      
    • The amine protons (

      
      ) appear as a broad singlet around 5.0 – 5.5 ppm  (concentration dependent).
      
Stability Warning: Hydrolysis

In the presence of water (wet DMSO) and time, the


-bromo group can hydrolyze or react with DMSO (Swern-type reactivity, though slow at RT).
  • Sign of degradation: Appearance of a new singlet near 3.8 ppm (Bromoacetic acid derivatives) or shifts in the amide peak.

  • Protocol: Run the NMR immediately after dissolution. Do not store the sample in DMSO-d6 overnight if recovery is required.

Visual Workflow: Synthesis to Validation

This diagram outlines the process for synthesizing and validating the compound, highlighting the critical decision points based on NMR data.

ValidationWorkflow Synthesis Synthesis: 4-Bromoaniline + Bromoacetyl bromide Workup Workup: Quench & Filtration Synthesis->Workup NMR_Prep NMR Prep: Dissolve in DMSO-d6 Workup->NMR_Prep Analysis Spectral Analysis NMR_Prep->Analysis Pass PASS: 1. NH @ 10.4 ppm 2. No peaks < 7.0 ppm Analysis->Pass Clean Spectrum Fail_SM FAIL (SM): Peaks present @ 6.6 ppm (Unreacted Aniline) Analysis->Fail_SM Upfield Aromatics Fail_Hydro FAIL (Hydrolysis): Extra CH2 peaks Broad OH Analysis->Fail_Hydro Impurity Singlets

Figure 2: Experimental workflow from synthesis to NMR-based quality control.

References

  • Gowda, B. T., et al. (2009).[2] "this compound."[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

    • Significance: Provides crystallographic confirmation of the structure and discusses the anti-conformation of the N-H bond, which correlates to the specific chemical shifts observed.
  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

    • Significance: Essential for identifying solvent impurities (Acetone, Ethanol, W
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

    • Significance: The standard reference for calibrating residual solvent peaks (DMSO @ 2.50 ppm).
  • PubChem Compound Summary. "this compound."

    • Significance: General chemical and physical property verific

Sources

Isotopic Fingerprinting and Structural Elucidation of 2-Bromo-N-(4-bromophenyl)acetamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Bromo-N-(4-bromophenyl)acetamide (


) represents a class of 

-haloacetamides often utilized as electrophilic intermediates in the synthesis of heterocyclic pharmaceuticals (e.g., quinoxalines) and as proteomic alkylating agents.[1] Its structural duality—containing both an aromatic bromide and a reactive aliphatic

-bromide—presents a unique analytical challenge.[1]

In drug development, this compound is frequently monitored either as a genotoxic impurity (GTI) due to its alkylating potential or as a synthetic scaffold.[1] Accurate mass spectrometry analysis requires distinguishing this molecule from its mono-bromo analogs (e.g., N-(4-bromophenyl)acetamide) and hydrolysis products.[1]

This application note details a high-fidelity LC-MS/MS protocol. Unlike standard small-molecule workflows, this method prioritizes isotopic pattern recognition of the dibromo system as the primary validation step, followed by characteristic fragmentation pathways.

Theoretical Basis: The Dibromo Isotopic Signature

The definitive identification of this compound relies on the natural abundance of bromine isotopes:


 (50.69%) and 

(49.31%).[1]

Because the molecule contains two bromine atoms, the molecular ion cluster follows a binomial expansion


, resulting in a characteristic 1:2:1  intensity ratio. This "fingerprint" is mathematically non-negotiable and serves as an internal quality control check.
Table 1: Theoretical Isotopic Distribution ( )[1]
SpeciesIsotopic CompositionNominal Mass (m/z)Relative Abundance (Approx)
M

+

291.925% (1)
M+2

+

293.950% (2)
M+4

+

295.925% (1)

Note: The exact mass calculation must account for the protonation in positive mode ESI (


).

Experimental Protocol

Sample Preparation

Objective: Minimize hydrolysis of the reactive


-bromo group during prep.
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous Acetonitrile (ACN). Do not use methanol as the primary solvent for stock storage to prevent slow solvolysis.

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Water:ACN + 0.1% Formic Acid.

  • Stability Check: Analyze within 4 hours of dilution.

Liquid Chromatography (LC) Conditions

System: UHPLC (Agilent 1290 / Waters UPLC class) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic dibromo-aromatic moiety, separating it from more polar hydrolysis degradants (e.g., 2-hydroxy-N-(4-bromophenyl)acetamide).[1]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (Proton Source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min)

95% B (1-6 min)

Hold (6-7 min)
Column Temp 40°C
Mass Spectrometry (MS) Parameters

Ionization: Electrospray Ionization (ESI) in Positive Mode (


).
Rationale:  The amide nitrogen and the carbonyl oxygen provide sites for protonation 

.
ParameterSetting
Capillary Voltage 3.5 kV
Cone Voltage 20 V (Keep low to prevent in-source fragmentation of C-Br)
Source Temp 120°C
Desolvation Temp 350°C
Scan Range m/z 50 - 500

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample injection to data validation, emphasizing the decision matrix based on isotopic patterns.

AnalyticalWorkflow Sample Sample Injection (ACN Solution) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+) Protonation [M+H]+ LC->ESI MS1 Full Scan MS1 (m/z 50-500) ESI->MS1 Decision Isotopic Pattern Check Is M : M+2 : M+4 approx 1:2:1? MS1->Decision CID MS/MS Fragmentation (Collision Induced Dissociation) Decision->CID Yes (292/294/296) Reject REJECT / FLAGGED Possible Mono-bromo or Contaminant Decision->Reject No Confirm CONFIRMED IDENTITY This compound CID->Confirm Characteristic Fragments

Figure 1: Logical workflow for the identification of dibrominated acetamides, incorporating isotopic logic gates.

Results & Discussion: Fragmentation Mechanisms

Upon isolating the precursor ion cluster (e.g., m/z 291.9 / 293.9 / 295.9), Collision Induced Dissociation (CID) yields specific structural information.

Primary Fragmentation Pathways
  • Amide Bond Cleavage (Diagnostic): The most abundant fragment arises from the cleavage of the amide bond. This generates the 4-bromoaniline ion (or 4-bromoanilinium).[1]

    • Observation: A doublet peak at m/z ~171 and ~173 (1:1 ratio).[1]

    • Mechanism:[1][2][3][4][5] Inductive cleavage driven by the aromatic ring stability.

  • 
    -Cleavage (Loss of 
    
    
    
    ):
    Loss of the bromomethyl radical from the acetyl side chain.
    • Observation: Loss of ~93/95 Da.

    • Result: Ion at m/z ~198/200.[1]

  • Dehydrohalogenation (Neutral Loss of HBr): Common in halo-organics, particularly with adjacent carbonyls.[1]

    • Observation: Loss of 80/82 Da from the parent.

Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ m/z ~292/294/296 (1:2:1) Frag1 4-Bromoaniline Ion [C6H7BrN]+ m/z 172/174 (1:1) Parent->Frag1 Amide Cleavage (Major Path) Frag2 Dehydrohalogenation [M+H - HBr]+ m/z ~212/214 (1:1) Parent->Frag2 Loss of HBr (Neutral Loss) Frag3 Alpha Cleavage Loss of CH2Br Parent->Frag3 Radical Loss

Figure 2: ESI-MS/MS fragmentation tree highlighting the major diagnostic ions.[1]

Troubleshooting & Validation

  • Issue: Observation of a 1:1 doublet at m/z 214/216 instead of the 1:2:1 triplet at 292/294/296.

    • Root Cause:[1][3] This indicates the mono-bromo analog, likely N-(4-bromophenyl)acetamide.[1] This occurs if the

      
      -bromo group has been reduced or if the starting material (acetamide derivative) was incorrect.[1]
      
  • Issue: Peak tailing in LC.

    • Root Cause:[1][3][6] Interaction of the secondary amide with surface silanols.

    • Fix: Increase ionic strength of the mobile phase (e.g., add 5mM Ammonium Formate) or use an end-capped column.[1]

References

  • Gowda, B. T., et al. (2009).[1][7] this compound.[1][7][8][9] Acta Crystallographica Section E.

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. (Used for structural comparison of isomers).[1] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for isotopic abundance rules of Br/Cl).
  • Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of bromoalkanes. (Reference for 1:2:1 dibromo patterns).

Sources

Application Note: Developing Thiazole-Based COX-II Inhibitors using 2-Bromo-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the application of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 2564-35-4) as a privileged scaffold in the design of Cyclooxygenase-2 (COX-2) selective inhibitors.

The development of COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs) aims to mitigate the gastrointestinal toxicity associated with COX-1 inhibition while retaining potent anti-inflammatory efficacy. The 2-aminothiazole pharmacophore is a proven bioisostere in this class. This compound serves as the critical electrophilic "warhead" in the Hantzsch Thiazole Synthesis , enabling the rapid construction of diaryl-thiazole libraries.

Pharmacophoric Significance
  • Lipophilic Anchoring: The p-bromophenyl moiety mimics the 4-methylphenyl or 4-fluorophenyl groups found in Coxibs (e.g., Celecoxib), designed to occupy the hydrophobic side pocket of the COX-2 active site (Val523).

  • Metabolic Stability: The bromine substituent at the para position blocks metabolic hydroxylation, enhancing the in vivo half-life of the resulting inhibitor.

  • Synthetic Versatility: The

    
    -bromoacetamide functionality allows for facile condensation with various thioureas and thioamides.
    

Synthetic Workflow: The Hantzsch Condensation

The core chemical transformation utilizes the Hantzsch condensation to generate the thiazole ring.[1][2][3] The reaction proceeds via the nucleophilic attack of the sulfur atom of a thiourea derivative on the


-carbon of the acetamide, followed by cyclization and dehydration.
Diagram 1: Synthetic Pathway

HantzschSynthesis Reagent1 This compound (Electrophile) Intermediate S-alkylated Intermediate (Non-isolated) Reagent1->Intermediate EtOH, Reflux Reagent2 Substituted Thiourea (Nucleophile) Reagent2->Intermediate Cyclization Cyclization & Dehydration (- H2O, - HBr) Intermediate->Cyclization Product 2-Aminothiazole Derivative (COX-2 Inhibitor Candidate) Cyclization->Product

Caption: The Hantzsch condensation pathway converting the


-bromoacetamide scaffold into the bioactive thiazole core.
Detailed Protocol: Synthesis of N-(4-bromophenyl)-2-(2-substituted-amino-thiazol-4-yl)acetamide

Safety Warning: this compound is a potent alkylating agent and lachrymator. All operations must be performed in a fume hood wearing nitrile gloves and eye protection.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Substituted Thiourea (e.g., N-phenylthiourea) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of substituted thiourea in 20 mL of absolute ethanol.

  • Addition: Add 5.0 mmol (1.0 eq) of This compound portion-wise to the stirring solution.

    • Note: The reaction is exothermic. Ensure controlled addition to prevent solvent bumping.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Endpoint: Disappearance of the starting acetamide spot (

      
      ).
      
  • Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[1][2]

  • Neutralization: Pour the reaction mixture into ice-cold water (50 mL). Neutralize by adding 10% aqueous

    
     dropwise until pH ~8. This liberates the free base.
    
  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the cake with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from Ethanol/DMF mixtures to obtain the pure title compound.

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized inhibitor, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Confirmation

NMR
Singlet

6.5–7.0 ppm
Thiazole C5-H . Confirms ring closure.

NMR
Broad Singlet

10.0–12.0 ppm
Amide -NH . Confirms retention of the acetamide linker.
IR Spectroscopy 3200–3400

N-H Stretch . Indicates secondary amide/amine.
IR Spectroscopy 1600–1620

C=N Stretch . Characteristic of the thiazole ring.
Mass Spectrometry M+ and M+2 (1:1 ratio)Bromine Isotope Pattern . Confirms presence of the 4-bromophenyl moiety.[4]

Biological Evaluation: COX-2 Inhibition Assay

Once synthesized, the compounds must be screened for selectivity. The standard protocol utilizes a colorimetric COX (ovine/human) inhibitor screening assay.

Diagram 2: Screening Workflow

COXAssay Start Synthesized Inhibitor (DMSO Stock) EnzymePrep Enzyme Preparation (COX-1 vs COX-2 Wells) Start->EnzymePrep Reaction Add Arachidonic Acid (Substrate) + Heme + Colorimetric Probe EnzymePrep->Reaction Peroxidase Peroxidase Activity (PGG2 -> PGH2) Reaction->Peroxidase Inhibition blocks this Readout Measure Absorbance (590 nm) Peroxidase->Readout Analysis Calculate IC50 & Selectivity Index (SI = IC50_COX1 / IC50_COX2) Readout->Analysis

Caption: Colorimetric screening workflow to determine IC50 values and Selectivity Index (SI).

Assay Protocol
  • Preparation: Dilute synthesized compounds in DMSO. Final well concentration of DMSO should not exceed 2-5%.

  • Incubation: Incubate the inhibitor with COX-1 and COX-2 enzymes (separately) in Tris-HCl buffer (pH 8.0) containing Hematin for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and the colorimetric substrate (e.g., TMPD).

  • Mechanism: COX converts arachidonic acid to PGG2. The peroxidase activity of COX then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.

  • Measurement: Monitor absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    
    
    
    Target Metric: An SI > 50 indicates high COX-2 selectivity.

Molecular Modeling & Docking Strategy

To rationalize the activity of the this compound derivatives, molecular docking should be performed using verified crystal structures.

  • Target PDB IDs:

    • 3LN1: COX-2 complexed with Celecoxib (Standard reference).

    • 5IKR: High-resolution COX-2 structure.[5][6]

  • Key Interactions to Verify:

    • Arg120 & Tyr355: Hydrogen bonding at the constriction of the active site (Gatekeeper residues).

    • Val523: The "side pocket" residue. The 4-bromophenyl group should orient towards this hydrophobic pocket.

    • Ser530: Proximity to this residue often correlates with irreversible acetylation (if the compound is designed as a covalent inhibitor) or strong steric blockage.

References

  • Hantzsch Thiazole Synthesis Mechanism & Application

    • Facchinetti, V., et al. "Eco-friendly solvent-free synthesis of 2-aminothiazoles."[7] Synthesis, 2016.[7]

  • Thiazole Derivatives as COX-2 Inhibitors

    • Hawash, M., et al. "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors."[5] BMC Chemistry, 2023.

  • Structural Biology of COX-2

    • Kurumbail, R.G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Synthesis of 4-(4-bromophenyl)

    • Shaikh, M., et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." Chemistry Central Journal, 2019.

Sources

Troubleshooting & Optimization

Technical Support Center: Acetamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Product Discoloration in Acetamide Synthesis Ticket ID: #ACE-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Standard of Purity

Welcome to the Acetamide Synthesis Support Hub. You are likely here because your synthesized product—which should be colorless, transparent, needle-like crystals (MP: 79–81°C)—has appeared yellow, brown, or reddish.

Acetamide (


) synthesis, particularly via the thermal dehydration of ammonium acetate, is a reversible equilibrium sensitive to thermal stress. Discoloration is rarely a random event; it is a chemical signal indicating oxidation , thermal decomposition , or metal contamination .

This guide provides the diagnostic logic and purification protocols required to restore your product to analytical grade.

Module 1: Thermal Management (The "Yellowing" Issue)

Diagnosis: If your product turns yellow during the final distillation, you have likely exceeded the thermal stability threshold of the amide or failed to remove water efficiently, leading to hydrolysis and subsequent oligomerization of byproducts.

The Mechanism of Failure

The synthesis relies on dehydrating ammonium acetate:



This reaction is reversible. To drive it forward, water must be removed.[1] However, acetamide boils at ~221°C. If you heat the reaction flask rapidly to this temperature while water remains, two issues occur:

  • Hydrolysis: The equilibrium shifts back to acetic acid and ammonia.

  • Decomposition: At

    
    , acetamide can decompose into acetonitrile (
    
    
    
    ) or undergo oxidative degradation if air is present, forming yellow oligomers (often pyrrole-like derivatives or oxidation products of amine impurities).
Corrective Protocol: The Two-Stage Thermal Ramp

Do not rush the distillation. Use a fractionating column to separate water (BP 100°C) from acetic acid (BP 118°C) and acetamide (BP 221°C).

Visual Workflow: Thermal Logic

DehydrationLogic Start Start: Ammonium Acetate Melt Stage1 Stage 1: Dehydration Temp: 110°C - 140°C Start->Stage1 Slow Heat Check Is Water Removal Complete? Stage1->Check Check->Stage1 No (Vapor T < 110°C) Stage2 Stage 2: Product Distillation Temp: 190°C - 220°C Check->Stage2 Yes (Vapor T > 180°C) Fail Result: Yellow/Brown Distillate (Thermal Decomposition) Stage2->Fail Rapid Heating / No Fractionation Success Result: Colorless Distillate (Pure Acetamide) Stage2->Success Air Condenser Used

Figure 1: Logic flow for controlling temperature during ammonium acetate dehydration to prevent discoloration.

Module 2: Purification & Workup (Fixing the Color)

If your product is already colored, simple washing is insufficient. You must disrupt the crystal lattice to release trapped impurities.

Method A: Recrystallization (The Gold Standard)

Recrystallization is superior to repeated distillation for color removal.

  • Preferred Solvent System: Methanol/Ether or Ethyl Acetate/Ethanol.

  • Warning: Benzene is cited in older literature (e.g., Vogel) but should be avoided due to toxicity.

Protocol:

  • Dissolution: Dissolve the crude, colored acetamide in the minimum volume of hot Methanol (approx. 0.8 mL per gram of acetamide).[2]

  • Filtration: If the solution is dark, perform a hot filtration to remove insoluble polymerized material.

  • Precipitation: Add Diethyl Ether (approx. 8–10 mL per gram) slowly to the hot solution until a persistent turbidity (cloudiness) appears.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath. Colorless needles will form.

  • Drying: Filter rapidly (acetamide is hygroscopic) and dry in a vacuum desiccator over silica gel or

    
    .
    
Method B: Molten Distillation (For Large Batches)

If recrystallization is not feasible, re-distill the product.

  • Critical Step: Add a small amount of zinc dust or acetic acid to the distillation flask before heating. This can help reduce oxidative impurities and stabilize the pH.

  • Equipment: Use an air condenser .[3] A water-cooled condenser will cause the acetamide (MP 81°C) to solidify and clog the tube, creating a dangerous pressure buildup.

Module 3: Troubleshooting Matrix

Refer to this table to identify the root cause based on the specific visual characteristic of your product.

ObservationProbable CauseCorrective Action
Yellow Liquid/Solid Thermal oxidation or presence of free iodine (if HI was used in precursors).Recrystallize from Methanol/Ether.[2] Ensure inert atmosphere (

) during synthesis.
Brown/Black Tars Polymerization of impurities (e.g., nitriles) or charring of residual sugar/organic contaminants in starting material.Discard. The degradation is likely too pervasive. Restart with ACS-grade Ammonium Acetate.
Red/Pink Tint Trace metal contamination (Iron/Copper complexes) or pH-sensitive byproducts.Treat aqueous solution with activated charcoal, filter, then evaporate and recrystallize.
Wet/Slushy Texture Hygroscopic water absorption. Acetamide is deliquescent.[3]Dry in a vacuum desiccator over

for 24 hours.

Frequently Asked Questions (FAQ)

Q: Why does my acetamide smell like mice? A: Pure acetamide is odorless. The "mousy" odor is caused by an impurity, typically thioacetamide (if sulfur reagents were used nearby) or trace amounts of unreacted ammonia/acetic acid complexes. Recrystallization usually removes this odor.

Q: Can I use a water condenser for the distillation? A: NO. Acetamide solidifies at ~81°C. It will freeze inside a water-cooled condenser, blocking the path of vapors. This can lead to a pressure explosion. Always use an air condenser (a simple wide-bore glass tube without a cooling jacket) or circulate warm oil/water (>90°C) through the condenser.

Q: My product melts at 75°C. Is it pure? A: No. The melting point of pure acetamide is 79–81°C .[3] A depressed melting point indicates significant water retention or organic impurities. Dry the sample thoroughly and check the MP again.

References

  • Vogel, A. I. A Text-Book of Practical Organic Chemistry, 3rd Edition.[4] Longmans, Green and Co., London, 1956. (See section on Aliphatic Amides for recrystallization solvent ratios).

  • Organic Syntheses. Acetamide. Org. Synth. 1923, 3, 3; Coll. Vol. 1, p.3. (Detailed procedure for ammonium acetate dehydration).

  • ChemicalBook. Acetamide Properties and Synthesis. (Physical properties and industrial synthesis routes).

  • Aspden, J., Maccoll, A., & Ross, R. A. Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society, 1968, 64, 965-976.[5] (Mechanisms of thermal decomposition).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 178, Acetamide. (Safety and Toxicity Data).

Sources

Technical Support Center: Recrystallization of 2-Bromo-N-(4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-Bromo-N-(4-bromophenyl)acetamide (also known as


-bromo-4-bromoacetanilide). It prioritizes experimental precision, impurity management, and safety due to the compound's alkylating nature.

Case ID: REC-Br2-Acetamide Compound: this compound CAS: 2568-34-5 (Representative) Structure:


[1]

Diagnostic & Solvent Selection Strategy

The Challenge: This molecule presents a "double-trouble" purification profile. It contains a lipophilic bromophenyl ring and a polar amide bond, but the critical feature is the


-bromoacetyl group . This group is a potent electrophile.[1]
  • Risk 1 (Solvolysis): Prolonged heating in nucleophilic solvents (like Methanol or Ethanol) can displace the

    
    -bromine, creating an ether impurity.[1]
    
  • Risk 2 (Hydrolysis): Presence of water at high temperatures can hydrolyze the amide bond or the alkyl bromide.

Solvent Decision Matrix

Do not default to Ethanol/Water without testing.[1] Use this logic tree to select your solvent system based on your crude purity and yield requirements.

SolventSelection Start Start: Crude Purity Assessment CheckImpurity Main Impurity Type? Start->CheckImpurity Polar Polar/Salts (Inorganic salts, unreacted amine) CheckImpurity->Polar NonPolar Lipophilic/Oils (Bis-acylated side products) CheckImpurity->NonPolar Ethanol System A: Ethanol (95%) or Ethanol/Water Polar->Ethanol High Solubility Req EtOAc System B: Ethyl Acetate / Heptane (Avoids Solvolysis) NonPolar->EtOAc Standard Toluene System C: Toluene (High Recovery, Slow Cryst) NonPolar->Toluene If EtOAc fails Warning CRITICAL: Limit heating time to <10 mins to prevent ethoxy-substitution. Ethanol->Warning

Caption: Decision logic for solvent selection. System B (EtOAc/Heptane) is recommended for maximum chemical stability.

Optimized Protocols

System A: Ethanol/Water (Classic Method)

Best for: Removing inorganic salts or unreacted 4-bromoaniline.[1]

Technical Note: Literature cites Ethanol for growing single crystals for X-ray diffraction [1].[1] However, for bulk purification, the time at reflux must be minimized.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 10-15 mL per gram).[1]

  • Heat: Heat to near reflux (approx. 75°C). If solid remains, add ethanol in 1 mL increments.[1]

    • Constraint: Do not boil for >10 minutes.

  • Filtration (Hot): If insoluble particles remain (likely salts), filter rapidly through a pre-warmed glass funnel.[1]

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists. Add 1-2 drops of ethanol to clear it again.[1]

  • Crystallization: Allow to cool to room temperature undisturbed. Then move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Vacuum filter. Wash with cold 50% EtOH/Water .[1]

System B: Ethyl Acetate / Heptane (High Stability Method)

Best for: High purity requirements; prevents solvolysis of the C-Br bond.[1]

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate .

  • Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexane) down the side of the flask until the solution turns slightly cloudy.

  • Re-dissolve: Re-heat briefly to clear the solution.

  • Cooling: Cover with foil (exclude light) and let cool to RT.

  • Wash: Wash filter cake with cold 1:3 EtOAc:Heptane .

Data & Specifications

Compound Verification Table Users often confuse this compound with 4-Bromoacetanilide.[1] Verify your target carefully.

FeatureTarget: this compound Common Confusion: 4-Bromoacetanilide
Structure

-Bromo group present (

)
Methyl group only (

)
Formula


MW ~292.96 g/mol 214.06 g/mol
Melting Point ~130–134 °C (Varies by crystal habit) [2]166–169 °C
Reactivity Alkylating Agent (Lachrymator/Toxic)Stable Amide

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Droplets of oil form at the bottom of the hot solution instead of crystals.[1] Root Cause: The solvent boiling point is higher than the melting point of the solvated compound, or the solution is too concentrated with impurities. Corrective Action:

  • Re-heat the mixture to dissolve the oil.

  • Add more of the good solvent (Ethanol or EtOAc) to dilute.[1]

  • Seed it: Cool slightly and add a seed crystal of pure product.

  • Vigorous Stirring: If oil persists, stir rapidly while cooling to force solidification.[1]

Issue: Low Yield / No Crystals

Root Cause: Solution is not saturated (too much solvent).[1] Corrective Action:

  • Evaporation: Rotovap off 1/3 of the solvent volume.[1]

  • Anti-solvent: Add more water (if using System A) or Heptane (System B)[1] dropwise.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]

Issue: Hydrolysis (Impurity Formation)

Symptoms: Melting point drops significantly; smell of acetic acid or bromoacetic acid.[1] Root Cause: "Cooking" the product in wet ethanol for too long. Corrective Action:

  • Switch to System B (EtOAc/Heptane) .

  • Ensure all glassware is dry.[1]

  • Do not dry crystals in an oven >60°C; air dry or vacuum desiccate.[1]

Workflow Visualization

RecrystallizationWorkflow Raw Crude Solid Dissolve Dissolve (Hot) Min. Solvent Raw->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? Cool Slow Cooling (RT -> 4°C) Dissolve->Cool Clear Filter->Cool Isolate Vacuum Filtration Cool->Isolate Dry Desiccate (Avoid Heat) Isolate->Dry

Caption: Standard workflow. Note that the "Hot Filtration" step is only necessary if insoluble particulates (dust, salts) are visible.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Methanol is a stronger nucleophile and more likely to cause solvolysis (replacing the -Br with -OMe).[1] Ethanol is safer, and Isopropanol is even safer due to steric hindrance, though solubility may decrease.

Q: The product is a lachrymator.[1][2] What precautions are needed? A: The


-bromo group makes this a tear gas agent (similar to bromoacetone).[1] Always  handle the dry solid in a fume hood. Wear double nitrile gloves.[1] Wash all glassware with a dilute sodium thiosulfate solution to quench residues before removing from the hood.[1]

Q: My melting point is 167°C. Is it pure? A: No. If your MP is ~167°C, you likely have 4-Bromoacetanilide (the starting material without the alpha-bromine) or you have reduced your product.[1] The target di-bromo compound typically melts lower (~130-134°C).[1] Check your synthesis stoichiometry.

References

  • Gowda, B. T., et al. (2009).[1][3] "this compound."[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1]

  • BenchChem. (2025).[1] "Synthesis and Purification of 2-Bromoacetamide Derivatives." Technical Support Database.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for acetanilide recrystallization protocols).

Sources

Challenges in scaling up 2-Bromo-n-(4-bromophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-2024-BR-ACET Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 29, 2026

Executive Summary

The synthesis of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 103-88-8) is a classic Schotten-Baumann acylation. While trivial on a milligram scale, scaling this reaction to kilogram quantities introduces critical thermodynamic and kinetic challenges. The primary failure modes on scale are runaway exotherms , N-alkylation side-reactions (formation of "sticky" impurities), and crystallization failures due to trapped hydrobromic acid (HBr) salts.

This guide provides a self-validating protocol and troubleshooting logic for scaling this reaction from bench (10g) to pilot (1kg+) scales.

Module 1: The "Golden" Standard Protocol (Scale-Up Ready)

Do not use acetone/pyridine methods for scale-up; they complicate heat management and salt removal.

Optimized Biphasic System (Recommended)

This method utilizes a biphasic system (DCM/Water) with an inorganic base. This eliminates the need to filter voluminous triethylamine hydrobromide salts, a common bottleneck in large-scale filtration.

Reagents:

  • Substrate: 4-Bromoaniline (1.0 equiv)

  • Reagent: Bromoacetyl bromide (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (10 vol relative to aniline)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv, dissolved in 5 vol water)
    

Step-by-Step Methodology:

  • Dissolution: Charge 4-bromoaniline and DCM into the reactor. Stir until fully dissolved at 20°C.

  • Base Addition: Add the aqueous

    
     solution. The system will be biphasic. Cool to 0–5°C.[1]
    
  • Controlled Addition (Critical): Add Bromoacetyl bromide dropwise (or via dosing pump) over 60–90 minutes.

    • Control Point: Internal temperature must NOT exceed 10°C.

    • Reasoning: Higher temps favor the displacement of the

      
      -bromide (alkylation) over the carbonyl attack (acylation).
      
  • Reaction: Allow to warm to 20°C and stir for 2 hours. Monitor via HPLC/TLC.[2]

  • Phase Cut: Stop stirring. Allow layers to separate.[2] Drain the lower organic layer (product).

  • Wash: Wash the organic layer with 1M HCl (removes unreacted aniline) followed by Brine.

  • Isolation: Solvent swap from DCM to Ethanol. Heat to reflux, then cool slowly to 0°C to crystallize.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is turning purple/brown and oiling out."

Diagnosis: This is the hallmark of oxidative degradation and N-alkylation .

  • Oxidation: 4-bromoaniline is sensitive to air. If the reaction is slow or exposed to air, it oxidizes to colored quinoid species.

  • Alkylation: The

    
    -carbon in bromoacetyl bromide is electrophilic. If the reaction runs too hot (>20°C during addition), the amine attacks the 
    
    
    
    group instead of the
    
    
    , forming a secondary amine impurity.

Visualizing the Competition:

ReactionPathways Start 4-Bromoaniline + Bromoacetyl Bromide Acylation Path A: Acylation (Kinetic Control) Start->Acylation  < 10°C   Alkylation Path B: Alkylation (Thermodynamic/Heat) Start->Alkylation  > 25°C   Hydrolysis Path C: Hydrolysis (Wet Solvent) Start->Hydrolysis  H2O present   Product Target Product This compound Acylation->Product Impurity1 Impurity: N-Alkylated Dimer (Sticky Oil) Alkylation->Impurity1 Impurity2 Impurity: Bromoacetic Acid (Acidic Contaminant) Hydrolysis->Impurity2

Caption: Figure 1. Reaction pathways showing the competition between the desired acylation (Path A) and the temperature-dependent alkylation (Path B).

Corrective Action:

  • Strict Temp Control: Ensure chiller capacity is sufficient to handle the exotherm.

  • Inert Atmosphere: Blanket the reactor with Nitrogen/Argon.[1][2]

  • Reagent Quality: Distill 4-bromoaniline if it is already dark before starting.

Issue 2: "The yield drops significantly upon scale-up (from 90% to 60%)."

Diagnosis: This is often a mixing or hydrolysis issue.

  • Hydrolysis: Bromoacetyl bromide is extremely moisture sensitive.[2] On a larger scale, longer addition times mean longer exposure to ambient humidity if not sealed.

  • Mixing: In a biphasic system, poor agitation leads to localized "starvation" of the base, causing the HBr byproduct to protonate the aniline, rendering it unreactive.

Quantitative Impact of Conditions:

VariableConditionTypical YieldPurity Profile
Temperature < 5°C92% >99% (White crystals)
25°C78%~95% (Off-white)
> 40°C< 60%~85% (Purple/Brown oil)
Addition Time Fast (Exotherm spike)65%High dimer impurity
Slow (Controlled)90-95% High purity
Solvent Water Anhydrous DCM94% Minimal acid impurity
Wet DCM (0.5% H2O)82%Contains Bromoacetic acid

Corrective Action:

  • Use fresh bottles of Bromoacetyl bromide.[2]

  • Increase impeller speed (RPM) to ensure an emulsion-like consistency in biphasic runs.

Issue 3: "I cannot get the crystals to filter; the cake is a sludge."

Diagnosis: You likely have occluded salts or emulsified impurities . If you used Triethylamine (TEA) in a monophasic solvent (like THF or DCM) without an aqueous wash, the TEA-HBr salts can co-precipitate as a fine, unfilterable mud.

Workup Logic Tree:

WorkupLogic Start Reaction Complete CheckPhase System Type? Start->CheckPhase Mono Monophasic (DCM/TEA) CheckPhase->Mono Bi Biphasic (DCM/K2CO3/H2O) CheckPhase->Bi MonoAction 1. Aqueous Wash (1M HCl) 2. Aqueous Wash (Brine) *Crucial to remove salts* Mono->MonoAction BiAction 1. Phase Separation 2. Discard Aqueous (Top) Bi->BiAction Cryst Solvent Swap to Ethanol (Distill off DCM) MonoAction->Cryst BiAction->Cryst Final Cool to 0°C -> Filter Cryst->Final

Caption: Figure 2. Decision tree for workup procedures. The critical step for monophasic reactions is the aqueous wash to remove amine salts before crystallization.

Corrective Action:

  • Do not skip the wash: Even if using organic base, wash the reaction mixture with water/brine before attempting to crystallize.

  • Recrystallization Solvent: Switch to Ethanol/Water (9:1) . Dissolve hot in Ethanol, then add water until turbid, and cool. This yields defined needles that filter easily [1].

Module 3: Safety & Handling (The "Hazard" Factor)

Warning: Bromoacetyl bromide is a potent lachrymator (tear gas agent).

  • Scrubbing: All reactor vents must pass through a caustic scrubber (NaOH solution) to neutralize escaping acid vapors.

  • Skin: The product itself is an alkylating agent and a potential skin sensitizer. Double-gloving (Nitrile over Laminate) is recommended during solid handling.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Troubleshooting & Optimization. Retrieved from

  • Gowda, B. T., et al. (2009).[3] this compound.[3][4] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Retrieved from

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[5] (Reference for general 4-bromoaniline handling and scale-up logic). Retrieved from

  • NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)-. Retrieved from

Sources

Technical Support Center: N-Acylation Temperature Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for optimizing reaction temperatures in the N-acylation of anilines. It is designed to move beyond basic textbook procedures and address the specific kinetic and thermodynamic challenges encountered in professional research environments.

Topic: Optimizing Reaction Temperature for N-Acylation of Anilines Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-21

Executive Summary: The Thermal Lever

In N-acylation, temperature is not merely a catalyst for speed; it is the primary switch between kinetic control (chemoselectivity) and thermodynamic control (conversion of hindered substrates).

  • Low Temperature (<0°C to 25°C): Critical for chemoselectivity (N- vs. O-acylation) and preventing reagent hydrolysis.

  • High Temperature (>80°C to Reflux): Required to overcome steric repulsion in ortho-substituted anilines and to drive unfavorable equilibria in reversible acylation methods.

The Mechanics of Temperature (Visualized)

To troubleshoot effectively, one must understand the energy landscape. The diagram below illustrates the competition between the desired Amide formation and common side reactions based on thermal activation.

ReactionEnergyProfile cluster_legend Pathway Key Start Aniline + Acyl Donor TS_Kinetic TS1: Nucleophilic Attack (Low Barrier) Start->TS_Kinetic Low Temp (<25°C) TS_Thermo TS2: Steric/Dehydration (High Barrier) Start->TS_Thermo High Temp (>80°C) Intermediate Tetrahedral Intermediate TS_Kinetic->Intermediate TS_Thermo->Intermediate For Hindered Substrates Product_Amide N-Acyl Product (Stable Amide) Intermediate->Product_Amide Collapse (-LG) Side_Product Side Reactions (Di-acylation/Tars) Intermediate->Side_Product Excess Heat/Reagent key1 Low Temp favors Kinetic Path key2 High Temp overcomes Steric Barrier

Figure 1: Reaction coordinate visualization showing the activation energy distincts between standard nucleophilic attack and sterically demanding pathways.

Troubleshooting Guides (Q&A)

Module A: Reactivity & Conversion Issues

Q1: I am reacting a 2,6-disubstituted aniline with an acid chloride at room temperature, but conversion stalls at <20%. Why?

  • Diagnosis: Steric hindrance.[1][2][3] The ortho-substituents create a physical barrier that raises the activation energy (

    
    ) required for the nitrogen lone pair to attack the carbonyl carbon. Room temperature provides insufficient thermal energy to cross this barrier.
    
  • Solution: Switch to a High-Temperature Protocol .

    • Change solvent to Toluene or Xylene.

    • Heat to reflux (110°C+).

    • Crucial: If using acid chlorides, ensure a base (Pyridine/DMAP) is present to scavenge HCl, as the reverse reaction (acidolysis) is accelerated at high heat.

Q2: My reaction works but is extremely slow (24h+). Can I just heat it up?

  • Diagnosis: Low nucleophilicity.[4] If your aniline has electron-withdrawing groups (e.g., -NO2, -CF3), the lone pair is deactivated.

  • Solution: Yes, but with caution.

    • Moderate Heat (40-60°C): Usually sufficient for deactivated anilines.

    • Catalysis: Instead of just heat, add a Lewis Acid catalyst like

      
       or a nucleophilic catalyst like DMAP. This lowers the activation energy, allowing the reaction to proceed without the decomposition risks of high heat [1].
      
Module B: Selectivity & Impurity Issues

Q3: I am acylating an aminophenol. I want the amide (N-acyl), but I’m getting the ester (O-acyl). Is temperature the culprit?

  • Diagnosis: Yes. This is a classic Kinetic vs. Thermodynamic control issue.

    • N-acylation is the Kinetic product (Amine is more nucleophilic).

    • O-acylation is often the Thermodynamic product (Esters can be more stable in certain environments) or results from equilibrium shifts at high temp.

  • Solution: Cryogenic Protocol.

    • Cool reaction to 0°C or -10°C .

    • Add the acylating agent dropwise to keep the local concentration and temperature low.

    • Quench immediately upon consumption of starting material.

    • Note: High temperatures promote the rearrangement of N-acyl to O-acyl or allow the less nucleophilic oxygen to react [2].

Q4: I see a "double spot" on TLC corresponding to a di-acylated byproduct (Imide).

  • Diagnosis: Over-acylation driven by excess thermal energy and reagent. Once the mono-amide forms, the amide nitrogen still has a proton (R-NH-COR). At high temperatures, this proton becomes acidic enough to be removed by base, allowing a second attack.

  • Solution:

    • Lower the Temperature: Run at RT instead of reflux.

    • Stoichiometry Control: Use exactly 1.0 - 1.1 equivalents of acylating agent.

Optimized Experimental Protocols

The following table summarizes the optimal temperature ranges for different substrate classes.

Substrate ClassRecommended ReagentTemp. RangeCritical Additive
Standard Aniline Acyl Chloride / Anhydride0°C

25°C
Mild Base (

)
Electron-Deficient Acyl Chloride40°C

60°C
DMAP (Cat.)
Sterically Hindered Acid Chloride / Carboxylic Acid110°C (Reflux)Pyridine or

[3]
Amino-Phenols Anhydride< 0°CNone (Solvent-free) or weak base
Protocol 1: Kinetic Control (High Selectivity)

For Amino-phenols or preventing over-acylation.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve aniline (1.0 equiv) in anhydrous DCM or THF.

  • Base: Add Triethylamine (1.2 equiv).

  • Cooling: Submerge flask in an ice/water bath (0°C). Allow to equilibrate for 10 mins.

  • Addition: Add Acyl Chloride (1.05 equiv) dropwise over 15 minutes. Do not let temp rise above 5°C.

  • Monitor: Check TLC at 30 mins. Quench with saturated

    
     immediately upon completion.
    
Protocol 2: Thermodynamic Forcing (Hindered Substrates)

For 2,6-dimethylaniline or similar bulky systems.

  • Setup: Equip flask with a reflux condenser and drying tube.

  • Solvent: Dissolve hindered aniline (1.0 equiv) in Toluene (high boiling point).

  • Reagent: Add Acyl Chloride (1.5 equiv) and Pyridine (2.0 equiv).

  • Reaction: Heat to 110°C (Reflux) .

  • Time: Maintain reflux for 4–12 hours.

    • Troubleshooting: If conversion is still low, add 10 mol%

      
       or 
      
      
      
      to activate the carbonyl [3].

Decision Logic for Researchers

Use this flow to determine your starting temperature conditions.

DecisionTree Start Start: Analyze Substrate CheckHindrance Is the Aniline Sterically Hindered? (e.g., ortho-substituted) Start->CheckHindrance CheckSensitive Are there competing Nucleophiles? (e.g., -OH, -SH) CheckHindrance->CheckSensitive No HighTemp PROTOCOL: High Temp Reflux (>100°C, Toluene/Xylene) Force Thermodynamic Product CheckHindrance->HighTemp Yes Standard PROTOCOL: Standard (RT, DCM/THF) Balance Rate & Yield CheckSensitive->Standard No LowTemp PROTOCOL: Cryogenic (0°C, Control Exotherm) Kinetic Selectivity Required CheckSensitive->LowTemp Yes

Figure 2: Decision matrix for selecting initial reaction temperatures based on substrate properties.

References

  • Sardarian, A. R., et al. (2024).[5] "Direct additive-free N-formylation and N-acylation of anilines... using green, efficient, and reusable deep eutectic solvent." Scientific Reports. [Link]

  • Hunt, I. "Chapter 24: Acylation of Phenols (C vs O acylation)." University of Calgary Chemistry. [Link]

  • Lundgren, R. J., et al. (2012). "Practical Catalytic Method for Synthesis of Sterically Hindered Anilines." Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Purification of Low Melting Point Solids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Purification, and Isolation of Low Melting Point (< 60°C) Organic Solids. Ticket ID: PUR-LMP-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Semi-Solid" Paradox

Low melting point solids (typically MP < 60°C) present a unique thermodynamic challenge. They exist in a transitional state where the energy barrier between ordered crystal lattice and disordered liquid (or amorphous oil) is minimal. For the researcher, this manifests as compounds that "oil out" during recrystallization, sublime during drying, or fuse into unmanageable gums on chromatography columns.

This guide moves beyond standard protocols to address the specific phase-behavior physics of these difficult substrates.

Module 1: Chromatography Strategies

Core Challenge: Sample introduction (loading) and fraction collection without band broadening or column fouling.

Issue: "My sample melts/gums up when I try to dry load it."

Standard dry loading involves dissolving the sample, mixing with silica, and evaporating the solvent. For low melting solids, the heat from the rotary evaporator often melts the compound into the silica pores, creating a sticky "mud" that causes severe tailing and backpressure.

Protocol A: The "Cold Slurry" Loading Technique

Instead of evaporating to dryness, use a solvent-dampened slurry. This maintains the compound in a dissolved/adsorbed equilibrium without forcing a phase change.

  • Dissolution: Dissolve crude material in the minimum amount of a low-boiling, non-polar solvent (e.g., DCM or Et₂O).

  • Adsorption: Add silica gel (ratio 1:3 sample to silica).

  • Controlled Evaporation: Rotovap without a water bath (ambient temp) or with a cold bath (10°C).

  • The "Free-Flow" Check: Stop when the silica appears dry but is cold to the touch. It should flow like sand. If it becomes "clumpy" or "waxy," you have melted the solid.

    • Correction: If clumpy, resuspend in minimal solvent and load as a viscous slurry directly into a solid-load cartridge (e.g., Teledyne ISCO solid load cartridge) [1].

Protocol B: Liquid Loading (Viscous Fingering Mitigation)

Liquid loading is safer for the physical state but risks "viscous fingering"—where the dense sample solution channels through the column, ruining separation.

  • Rule: If liquid loading, the sample solvent must be weaker than the mobile phase starting condition.

  • Technique: If your compound is only soluble in strong solvents (DMSO/DMF), use a "sandwich injection":

    • Equilibrate column.

    • Inject sample.[1][2][3][4]

    • Inject a small "plug" of weak solvent immediately after sample.

    • Begin gradient.

Decision Logic: Loading Strategy

LoadingStrategy Start Start: Purification of Low MP Solid Solubility Is compound soluble in weak mobile phase (e.g., Hexane/Heptane)? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol High Solubility No_Sol No Solubility->No_Sol Low Solubility LiquidLoad Liquid Load (Direct Injection) Yes_Sol->LiquidLoad MP_Check Melting Point < 30°C? No_Sol->MP_Check MP_Check->LiquidLoad Yes (Too risky to dry) DryLoadCheck Does it oil/melt on Rotovap at 25°C? MP_Check->DryLoadCheck No (Try solid load) SolidLoad Cold Dry Load (Evaporate w/o heat) DryLoadCheck->SolidLoad No (Stays powdery) SlurryLoad Wet Slurry Load (Load damp silica into cartridge) DryLoadCheck->SlurryLoad Yes (Becomes gummy)

Figure 1: Decision matrix for loading low melting point solids onto flash chromatography columns.

Module 2: Crystallization & Oiling Out

Core Challenge: The compound separates as an oil (Liquid-Liquid Phase Separation - LLPS) rather than a crystal lattice.

Scientific Context: Why does it Oil Out?

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary (the miscibility gap) is crossed before the Solid-Liquid Solubility curve [2, 3]. Thermodynamically, the system finds it energetically more favorable to form an amorphous oil droplet than to organize into a crystal lattice. This is common in impure mixtures where impurities depress the melting point further.

Troubleshooting Guide: Preventing LLPS
ParameterAdjustment for Low MP SolidsScientific Rationale
Temperature Keep T < MP Never heat the solvent above the compound's melting point to dissolve it. If MP is 45°C, dissolve at 35°C. Heating > MP guarantees oil droplets upon cooling.
Supersaturation Low & Slow High supersaturation drives rapid phase separation (oil). Use more solvent (lower concentration) to stay in the metastable zone longer.
Seeding Mandatory Add seed crystals at the very first sign of cloudiness. This provides a template for the lattice, bypassing the oil phase [4].
Solvent Single Phase Avoid binary solvent systems (e.g., EtOAc/Hex) if possible. The "anti-solvent" often triggers LLPS. Use a single solvent with moderate solubility (e.g., IPA or Toluene).
Protocol: The "Two-Pot" Seeding Method

If your compound persistently oils out:

  • Pot A (Saturated): Dissolve compound in Solvent X at a temperature 10°C below its MP.

  • Pot B (Seeds): In a separate flask, suspend seed crystals in cold Solvent X.

  • Transfer: Slowly drip Pot A into Pot B while stirring.

  • Result: The solute encounters seeds immediately upon entering the new environment, encouraging growth over oiling.

Module 3: Isolation & Solvent Removal

Core Challenge: Sublimation (disappearing product) or solvent trapping (amorphous gum).

Issue: "My product disappears on the high vac."

Low melting solids often have high vapor pressures. Applying < 1 mbar vacuum can sublime the solid directly into your manifold or pump oil [5].

Protocol: Step-Down Vacuum Drying

Do not apply full vacuum immediately.

  • Rotovap: Remove bulk solvent at 10-20 mbar (controlled).

  • Manifold Setup: Use a cold trap (Dry ice/Acetone) to catch any sublimed material.

  • The "Step-Down" Ramp:

    • T=0 min: 50 mbar (removes residual bulk solvent).

    • T=30 min: 10 mbar.

    • T=60 min: 1 mbar (only if mass is stable).

  • Physical State Check: If the solid starts to look "glassy" or transparent, it is melting/subliming. Stop, cool the flask in ice, and re-apply vacuum.

Visual Workflow: Oiling Out vs. Crystallization

PhaseBehavior Solution Homogeneous Solution Cooling Cooling / Evaporation Solution->Cooling Boundary Phase Boundary Reached Cooling->Boundary LLPS Liquid-Liquid Phase Separation (Oiling Out) Boundary->LLPS High Impurity or Temp > MP Nucleation Crystal Nucleation Boundary->Nucleation Seeding or Slow Growth ImpureOil Impure Oil/Gum (Traps Impurities) LLPS->ImpureOil PureCrystal Pure Solid Nucleation->PureCrystal ImpureOil->PureCrystal Slow Transformation (Weeks/Months)

Figure 2: Thermodynamic competition between oiling out (LLPS) and crystallization. Success depends on forcing the path toward Nucleation.

FAQ: Rapid Response

Q: Can I use melt crystallization for these compounds? A: Yes. If the compound is stable in its melt (liquid) form, you can cool it very slowly (0.1°C/min) without solvent. This is often more effective than solvent crystallization for low MP solids because it eliminates the variable of solvent solubility [6].

Q: My compound is a solid in the fridge but an oil on the bench. How do I weigh it? A: Do not try to chip it out.

  • Dissolve the entire batch in a known volume of solvent (e.g., 100 mL DCM) to make a stock solution.

  • Calculate concentration (mg/mL).

  • Aliquot the required volume for your next step and evaporate that specific aliquot.

Q: How do I remove high-boiling solvents (DMF/DMSO) if I can't heat the compound? A: Do not use heat. Use a lyophilizer (freeze-dryer) if the solvent freezes (DMSO/Benzene). For DMF, wash the organic layer 5x with water/brine during workup to remove it chemically, rather than relying on thermal evaporation.

References

  • Teledyne ISCO. (2023).[1][3] Sample Loading Techniques for Flash Chromatography. Retrieved from

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Lappeenranta University of Technology. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from

  • University of Fribourg. Guide for Crystallization. Retrieved from

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures for Sublimation. Retrieved from

  • Cambridge University Press. (2019). Melt Crystallization (Handbook of Industrial Crystallization). Retrieved from

Sources

Technical Support Center: Selective Bromination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BROM-ANL-001 Assigned Specialist: Senior Application Scientist Scope: Troubleshooting regioselectivity, preventing poly-halogenation, and green chemistry protocols.

Introduction: The Reactivity Paradox

Welcome to the technical support hub for aromatic functionalization. If you are working with anilines, you are likely facing the "Activation Paradox." The amino group (


) is such a powerful electron donor that it activates the benzene ring to the point of uncontrollability.

Standard bromination with


 often results in:
  • Polybromination: Immediate formation of 2,4,6-tribromoaniline.

  • Oxidation: Formation of quinones or black tarry mixtures due to the sensitivity of the nitrogen lone pair.

This guide provides engineered solutions to dampen this reactivity and steer the bromine atom to your desired location.

Module 1: Troubleshooting & FAQs

Issue 1: "I cannot stop the reaction at the mono-bromo stage. I keep getting 2,4,6-tribromoaniline."

Diagnosis: You are likely using free bromine (


) in a polar solvent (like water or methanol) without a protecting group. In these conditions, the aniline ring is so electron-rich (

times more reactive than benzene) that every collision with an electrophile results in substitution.

Corrective Action: You must lower the concentration of the active electrophile (


) or attenuate the ring's reactivity.
  • Strategy A (The Buffer Method): Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile).

    • Mechanism:[1][2][3][4][5] NBS releases

      
       slowly and in low concentrations, preventing the "swarming" of the ring by electrophiles.
      
  • Strategy B (The Shield Method): Acetylate the amine first.

    • Mechanism:[1][2][3][4][5] Convert

      
       to 
      
      
      
      (acetanilide). The carbonyl group pulls electron density away from the nitrogen lone pair via resonance, making the ring less nucleophilic.
Issue 2: "I need the ortho-isomer, but I am getting 95% para product."

Diagnosis: This is a thermodynamic and steric reality. The para position is sterically less hindered. Furthermore, the nitrogen lone pair donates density into the ring, and the resulting intermediate (sigma complex) is most stable when the electrophile attacks para.

Corrective Action: Direct ortho-selectivity is difficult on a free aniline.

  • The Reliable Fix: If you absolutely need high ortho purity, use a Blocking Strategy .

    • Protect the para position (e.g., sulfonation).

    • Brominate (forces ortho substitution).

    • Remove the para blocking group.

  • Alternative: Some oxidative bromination methods (H2O2/HBr) yield slightly higher ortho ratios (approx. 20:80), but separation will still be required.

Issue 3: "My reaction mixture is turning black/tarry."

Diagnosis: Oxidative degradation.[4] The amino group is being oxidized by the brominating agent before the ring substitution can occur.

Corrective Action:

  • Immediate: Lower the temperature to 0°C or -10°C.

  • Reagent Switch: Switch to Hydrobromic Acid (HBr) and Hydrogen Peroxide (H2O2) . This generates the active bromine species in situ and is generally milder than liquid bromine.

  • Protection: Acetylation (Strategy B above) completely solves this by protecting the nitrogen from oxidation.

Module 2: Decision Logic & Workflow

Before starting your experiment, use this logic map to select the correct protocol.

BrominationLogic Start Start: Aniline Substrate Goal What is your Goal? Start->Goal Mono Mono-Bromination Goal->Mono Poly Poly-Bromination Goal->Poly Selectivity Regioselectivity? Mono->Selectivity Method4 Use Excess Br2/H2O Poly->Method4 Easy Para Para-Selective Selectivity->Para Ortho Ortho-Selective Selectivity->Ortho Method1 Method A: NBS/DMF (Direct, Mild) Para->Method1 Quickest Method2 Method B: Acetylation (Protection-Deprotection) Para->Method2 Highest Purity Method3 Method C: Blocking Strategy (Block Para -> Brominate -> Deblock) Ortho->Method3 Only Reliable Route

Caption: Decision matrix for selecting the optimal bromination pathway based on desired regioselectivity.

Module 3: Validated Experimental Protocols

Protocol A: The "Green" Oxidative Bromination (HBr/H2O2)

Best for: Eco-friendly synthesis, avoiding liquid bromine, high atom economy.

Reagents:

  • Substituted Aniline (1.0 equiv)[6]

  • Ammonium Bromide (

    
    ) or HBr (1.1 equiv)[6]
    
  • Hydrogen Peroxide (

    
    , 30% aq, 1.1 equiv)
    
  • Solvent: Acetic Acid or Water[7]

Step-by-Step:

  • Dissolution: Dissolve aniline and

    
     in acetic acid (or water) in a round-bottom flask.
    
  • Activation: Add

    
     dropwise over 15 minutes.
    
    • Why? The reaction

      
       generates the electrophile slowly.
      
  • Monitoring: Stir at room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Checkpoint: The spot for aniline should disappear. If a lower spot (di-bromo) appears, stop immediately.

  • Quenching: Add saturated Sodium Bisulfite (

    
    ) solution.
    
    • Why? This neutralizes any unreacted oxidative species, preventing the mixture from turning dark upon workup.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
Protocol B: The Classical Protection Route (Para-Selective)

Best for: High value substrates requiring >99% regioselectivity.

Reagents:

  • Aniline[2][3][5][8][9][10][11][12][13][14][15][16]

  • Acetic Anhydride (

    
    )
    
  • Bromine (

    
    ) in Acetic Acid[3][9][17]
    
  • Ethanol/KOH (for hydrolysis)

Data Table: Comparative Selectivity

MethodReagentMajor ProductSelectivity (Para:Ortho)Notes
Direct

2,4,6-TribromoN/AUncontrollable
NBS NBS / DMF4-Bromoaniline~90:10Good for small scale
Protection

4-Bromoacetanilide>98:2Gold Standard
TBATB

4-Bromoaniline>95:5High selectivity reagent

Workflow Diagram:

ProtectionRoute Step1 1. Protection (Aniline + Ac2O) Inter1 Acetanilide (Deactivated Ring) Step1->Inter1 - AcOH Step2 2. Bromination (Br2 / AcOH) Inter1->Step2 Inter2 4-Bromoacetanilide (Precipitate) Step2->Inter2 Para-selective Step3 3. Hydrolysis (EtOH / KOH) Inter2->Step3 Final 4-Bromoaniline (Target) Step3->Final Deprotection

Caption: The Acetylation-Bromination-Hydrolysis pathway ensures steric bulk directs bromine to the para-position.

Module 4: Advanced Reagents (The "Clean" Fix)

If you wish to avoid the multi-step protection route, use Tetrabutylammonium Tribromide (TBATB) .

  • Why it works: TBATB (

    
    ) is a solid, stable source of bromine. It exists in equilibrium with 
    
    
    
    but maintains a very low concentration of active bromine in solution.
  • Selectivity: It is highly para-selective for anilines due to the bulky nature of the ammonium counter-ion which may associate with the substrate, blocking ortho attack.

  • Protocol: Mix Aniline (1 eq) + TBATB (1 eq) in Dichloromethane/Methanol (1:1). Stir at 20°C for 30 mins. Yields are typically >90% para-bromoaniline.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • NBS Selectivity

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 44(25), 4733–4735.

  • Green Oxidative Bromination (H2O2/HBr)

    • Vyvyan, J. R., et al. "Generation of bromine from HBr and H2O2." Green Chemistry, various applications.[18]

    • Chaudhuri, M. K., et al. "Molecular Bromine Initiated Replacement of Hydrogen by Bromine on Aromatic Rings." Green Chemistry, 2000.

  • TBATB (Para-Selectivity)

    • Berthelot, J., et al. "Regioselective bromination of aromatic amines by tetrabutylammonium tribromide."[1] Canadian Journal of Chemistry, 67, 2061-2066.

  • General Review of Halogenation: Prakash, G. K. S., et al. "Electrophilic Bromination of Activated Aromatic Compounds." Journal of the American Chemical Society.

Sources

Validation & Comparative

Validation of 2-Bromo-n-(4-bromophenyl)acetamide structure by NMR and MS

[1]

Executive Summary

In the development of covalent inhibitors and PROTAC linkers, 2-Bromo-N-(4-bromophenyl)acetamide serves as a critical electrophilic "warhead" intermediate.[1] Its reactivity profile—higher than the chloro-analog but more stable than the iodo-analog—makes it ideal for cysteine-targeting assays.[1] However, its structural validation is frequently oversimplified in standard high-throughput QC workflows, leading to batch failures downstream.[1]

This guide contrasts the Standard QC approach (often insufficient) with a Targeted High-Resolution Validation protocol. We provide the specific NMR and MS fingerprints required to certify the structure, specifically focusing on the unique isotopic signature of the dibromo system.

Strategic Comparison: Standard vs. Targeted Validation

The following table objectively compares the "industry standard" quick-check method against the rigorous validation protocol required for pharmaceutical-grade intermediates.

FeatureStandard QC (Rapid Pass)Targeted High-Resolution Validation (Recommended)
Methodology Low-Res LC-MS + 1H NMR (400 MHz)High-Res MS (Q-TOF/Orbitrap) + 1H/13C NMR (600 MHz)
Isotope Analysis Checks for "presence" of Bromine pattern.[1]Quantifies 1:2:1 ratio to confirm dibromo substitution.
Impurity Detection Misses <5% des-bromo or chloro-impurities.[1]Detects trace 4-bromoaniline or bromoacetic acid.[1]
Regioisomer ID Assumes para-substitution based on SM.Confirms para-substitution via AA'BB' coupling constants.
Outcome "Consistent with structure" (Risk of false positives).[1]"Structurally Certified" (Self-validating data).[1]

Experimental Protocols

Synthesis Context (The Source of Impurities)

To validate the structure, one must understand the potential contaminants.[1] The compound is typically synthesized by reacting 4-bromoaniline with bromoacetyl bromide in the presence of a base (e.g.,

1
  • Key Impurity A: Unreacted 4-bromoaniline (Starting Material).[1]

  • Key Impurity B: Bromoacetic acid (Hydrolysis product).[1]

  • Key Impurity C: Di-acylated byproduct (Over-reaction).[1]

Analytical Workflow

The following diagram outlines the logical flow for certifying the material.

ValidationWorkflowStartCrude ProductLCMSLC-MS (Isotope Check)Start->LCMSDecision1Isotope Pattern1:2:1?LCMS->Decision1NMR1H NMR (DMSO-d6)Decision1->NMRYesRejectReject / RepurifyDecision1->RejectNo (Mono-Br detected)Decision2Integral RatioCorrect?NMR->Decision2FinalCertified StandardDecision2->FinalYesDecision2->RejectNo (Excess SM)

Figure 1: Step-by-step logic gate for validating halogenated acetamides. Note the early rejection based on isotope patterns.

Deep Dive: Mass Spectrometry Validation

The most distinct feature of this molecule is the presence of two bromine atoms .[1] Standard MS analysis often looks for a single mass peak, but for this compound, the Isotopic Distribution is the primary validation tool.[1]

The "Triad" Signature

Bromine exists as two stable isotopes:


1two


1 : 2 : 11
  • Peak A (

    
    ): 
    
    
    +
    
    
    
    
    m/z ~291[1]
  • Peak B (

    
    ): 
    
    
    +
    
    
    (and vice versa)
    
    
    m/z ~293 (Most abundant)[1]
  • Peak C (

    
    ): 
    
    
    +
    
    
    
    
    m/z ~295[1]

Validation Criterion: If your MS spectrum shows a 1:1 doublet (characteristic of mono-bromo), the reaction failed (likely lost the bromoacetyl bromine).[1] You must observe the triplet.

IsotopePatternMolMolecular Ion [M+H]+P291m/z 291(79Br, 79Br)Intensity: 25%Mol->P291P293m/z 293(79Br, 81Br)Intensity: 50%Mol->P293P295m/z 295(81Br, 81Br)Intensity: 25%Mol->P295

Figure 2: Theoretical isotopic abundance for the dibromo-species. The central peak (M+2) must be approximately double the height of the satellite peaks.[1]

Deep Dive: NMR Structural Confirmation

While MS confirms the elemental composition, NMR confirms the connectivity.[1] The data below assumes DMSO-

1
1H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 10.35 - 10.50Singlet (Broad)1HAmide proton, deshielded by carbonyl and phenyl ring.[1]
Ar-H (3,5) 7.48 - 7.55Doublet (

Hz)
2HOrtho to the Bromine on the ring.[1] Part of AA'BB' system.[1][2]
Ar-H (2,6) 7.55 - 7.62Doublet (

Hz)
2HOrtho to the Amide nitrogen.[1] Deshielded by resonance.[1]
CH2 4.00 - 4.05Singlet2HAlpha-methylene.[1] Significantly deshielded by Br and C=O.[1]

Critical Check:

  • The aromatic region must show a symmetric "roofing" effect typical of para-substitution.[1]

  • If the CH2 signal appears as a quartet or doublet, it indicates contamination with propionyl analogs or rotameric issues (rare in this specific structure).[1]

13C NMR Key Signals[1]
  • C=O (Carbonyl): ~165 ppm.[1]

  • C-Br (Aliphatic): ~30 ppm.[1] (Distinctive high-field signal for alpha-halo carbons).

  • Ar-C (Ipso-N): ~138 ppm.[1]

  • Ar-C (Ipso-Br): ~115 ppm.[1]

Stability & Handling Notes

Unlike its chloro-analog (2-chloro-N-(4-bromophenyl)acetamide), the bromo-derivative is highly susceptible to photolysis and hydrolysis .[1]

  • Storage: Store at -20°C, protected from light.

  • In Solution: In DMSO, the compound can slowly degrade to the alcohol (loss of Br, gain of OH) if water is present.[1] Always use fresh anhydrous DMSO for NMR validation.[1]

References

  • Gowda, B. T., et al. (2009).[1][3][4] this compound.[1][3][4][5] Acta Crystallographica Section E. Link

  • PubChem. (2023).[1] 2-(4-Bromophenyl)acetamide Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2023).[1][5] this compound Product Data. Link[1][5]

  • Jasinski, J. P., et al. (2013).[1][6] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Link

Precision Bromination of Aniline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of aniline derivatives is a cornerstone transformation in the synthesis of pharmacophores, yet it presents a classic paradox in organic chemistry: the amino group is so strongly activating that controlling the reaction is often more difficult than initiating it.[1]

While elemental bromine (


) remains the textbook standard, it is rarely the optimal choice for precision synthesis due to safety hazards and poor regioselectivity (often yielding poly-brominated tars). This guide evaluates three superior classes of brominating agents—N-Bromosuccinimide (NBS) , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , and Oxidative Systems (

)
—focusing on yield, regiocontrol, and atom economy.

Key Insight: For high-value intermediates, NBS in polar aprotic solvents (DMF/MeCN) offers the highest regioselectivity for para-substitution. For scale-up and cost-efficiency, DBDMH provides superior atom economy.[1] For sustainability, oxidative bromination is the premier "green" choice.

Strategic Reagent Selection

The choice of reagent should not be arbitrary; it must be dictated by the substrate's electronic nature and the desired scale. The following decision matrix outlines the logical flow for selecting the optimal brominating system.

ReagentSelection Start Substrate Analysis: Aniline Derivative Activation Is the Ring Highly Activated? (e.g., -OMe, -NH2) Start->Activation Scale Reaction Scale? Activation->Scale Yes Br2 Recommendation: Elemental Br2 (Deactivated Substrates Only) Activation->Br2 No (Deactivated) Selectivity Regioselectivity Required? Scale->Selectivity Lab (<10g) Green Sustainability Priority? Scale->Green Process (>1kg) NBS Recommendation: NBS in DMF/MeCN (High Selectivity) Selectivity->NBS Strict Para/Ortho DBDMH Recommendation: DBDMH (High Atom Economy) Selectivity->DBDMH Moderate Green->DBDMH No (Cost Focus) Oxidative Recommendation: H2O2 / HBr (Green/Water Byproduct) Green->Oxidative Yes

Figure 1: Decision matrix for selecting brominating agents based on substrate activation, scale, and selectivity requirements.

Comparative Analysis of Agents

N-Bromosuccinimide (NBS)

The Laboratory Standard for Selectivity

NBS is the gold standard for bench-scale synthesis where regioselectivity is paramount. Unlike


, which generates a high concentration of active bromonium ions, NBS provides a controlled, low-concentration release of 

.
  • Mechanism: In polar aprotic solvents like DMF or Acetonitrile, the reaction proceeds via an ionic mechanism. The solvent plays a critical role; DMF coordinates with the succinimide byproduct, increasing steric bulk and directing the incoming bromine to the para position over the ortho position [1].

  • Best For: Monobromination of electron-rich anilines (e.g., p-anisidine, acetanilide) where avoiding poly-bromination is critical.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

The Industrial Workhorse

DBDMH is an N-halamine similar to NBS but carries two active bromine atoms per molecule.[1][2]

  • Atom Economy: DBDMH has an active bromine content of ~55% compared to NBS's ~45%. More importantly, both bromine atoms can often be utilized, significantly reducing mass intensity [2].

  • Solubility: It is more soluble in organic solvents than NBS, allowing for higher concentration reactions.

  • Best For: Scale-up of pharmaceutical intermediates where cost and waste reduction (E-factor) are drivers.

Oxidative Bromination ( or Oxone/NaBr)

The Green Chemistry Solution

This method avoids handling solid brominating agents or liquid bromine entirely. It generates


in situ by oxidizing bromide ions.[3]
  • Mechanism:

    
    .
    
  • Advantage: The only byproduct is water. This "on-water" technique often exhibits unique selectivity due to the hydrophobic effect, where organic substrates aggregate, accelerating the reaction [3].

  • Best For: Environmentally sensitive processes and substrates tolerant of aqueous conditions.[4]

Performance Data Comparison

The following table synthesizes experimental data for the monobromination of Acetanilide (a protected aniline) to 4-Bromoacetanilide .

MetricElemental Bromine (

)
NBS (in DMF)DBDMHOxidative (

)
Yield 75-80%92-95% 88-92%85-90%
Selectivity (p:o) 80:2098:2 90:1095:5
Atom Economy 50% (HBr waste)45% (Succinimide waste)High (Utilizes both Br)Excellent (Water waste)
Safety Hazardous (Fuming)Mild SolidMild SolidCorrosive Reagents
Cost LowHighModerateLow

Table 1: Comparative performance metrics. Note that NBS provides the highest regioselectivity, while Oxidative methods offer the best environmental profile.

Detailed Experimental Protocols

Protocol A: High-Selectivity Monobromination using NBS

Targeting: 4-Bromo-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline

Rationale: The trifluoromethyl group deactivates the ring slightly, but the amino group is a strong activator. DMF is used to ensure para-selectivity relative to the amine [4].

  • Setup: Charge a round-bottom flask with 3-(trifluoromethyl)aniline (10 mmol) and anhydrous DMF (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath to suppress di-bromination.

  • Addition: Dissolve NBS (10 mmol, 1.0 equiv) in DMF (10 mL) and add dropwise over 30 minutes. Note: Rapid addition leads to local hotspots and poly-bromination.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the mixture into ice-water (100 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 5% sodium thiosulfate (to remove residual bromine) and brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from ethanol.
    
Protocol B: Green Oxidative Bromination

Targeting: 4-Bromoaniline from Aniline (using NaBr/Oxone)

Rationale: This method avoids halogenated solvents and uses benign reagents [3].[3][5][6]

  • Setup: Dissolve Aniline (10 mmol) in a mixture of Methanol:Water (1:1, 20 mL).

  • Reagent Prep: Add Sodium Bromide (NaBr, 11 mmol).

  • Oxidation: Add Oxone® (Potassium peroxymonosulfate, 5.5 mmol) in portions over 15 minutes.

  • Observation: The solution will turn transiently orange/yellow as

    
     is generated and immediately consumed.
    
  • Completion: Stir at room temperature for 30-60 minutes.

  • Isolation: Filter the solid precipitate (product). Wash with water to remove salts.

  • Yield: Typically >90% with high purity.

Advanced Topic: Breaking the Ortho/Para Rule

Standard electrophilic aromatic substitution (EAS) forces bromine to the ortho or para positions. However, recent advances allow for Meta-C-H bromination .

Using Palladium catalysis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) with a transient directing group (like N-bromophthalimide additives), researchers can override electronic bias to brominate the meta position [5]. This is a critical tool for drug discovery, allowing access to substitution patterns previously requiring 4-5 step synthetic routes.

Mechanism Substrate Aniline Derivative Standard Standard EAS (NBS/Br2) Substrate->Standard Ionic Pathway Metal Pd-Catalysis (Transient DG) Substrate->Metal C-H Activation OrthoPara Ortho/Para Product (Electronic Control) Standard->OrthoPara Meta Meta Product (Steric/Coordination Control) Metal->Meta

Figure 2: Divergent pathways for regiocontrol. Standard reagents follow electronic activation (Ortho/Para), while Pd-catalysis enables Meta-functionalization.[7][8]

References

  • Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds."[9] Journal of Organic Chemistry, 1979. Link

  • Manac Inc.[2] "Comparison of DBDMH and NBS: Atom Economy and Industrial Application." Manac Technical Notes, 2021. Link

  • Podgoršek, A., et al. "Green bromination of organic compounds using H2O2–HBr on water." Green Chemistry, 2009. Link

  • BenchChem Protocols. "Regioselective Bromination of 3-(trifluoromethyl)aniline using NBS." BenchChem Application Notes, 2025. Link

  • Wang, H., et al. "Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives." Chemical Science, 2022. Link

Sources

Efficacy of 2-Bromo-n-(4-bromophenyl)acetamide derivatives against bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Guide: 2-Bromo-N-(4-bromophenyl)acetamide Derivatives vs. Standard Antibiotics

Executive Summary This technical guide evaluates the antimicrobial efficacy of This compound and its functional derivatives. Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or DNA replication (fluoroquinolones), these compounds function primarily as electrophilic alkylating agents . While their molar potency (MIC) is generally lower than blockbuster drugs like Ciprofloxacin, their distinct mechanism of action—targeting nucleophilic thiol groups in bacterial enzymes—offers a strategic alternative for combating Multi-Drug Resistant (MDR) strains. This guide details their chemical basis, comparative performance, and experimental protocols.

Part 1: Chemical Basis & Rationale[1][2][3][4][5]

The core scaffold, This compound , combines a lipophilic transport moiety with a reactive "warhead."

  • The Warhead (

    
    -Bromoacetyl group):  The carbon adjacent to the carbonyl is highly electrophilic due to the electron-withdrawing nature of both the oxygen and the bromine. This makes it susceptible to nucleophilic attack by bacterial thiols (cysteine residues).
    
  • The Transport Moiety (4-Bromophenyl ring): The halogenated aromatic ring increases lipophilicity (LogP), facilitating passive diffusion across the bacterial cell membrane, particularly in Gram-positive strains.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the molecule.

SAR_Logic Core This compound Warhead α-Bromo Group (Electrophilic Center) Core->Warhead Linker Amide Linker (H-Bond Donor/Acceptor) Core->Linker Tail 4-Bromophenyl Ring (Lipophilic Transport) Core->Tail Target Target: Bacterial Cysteine (-SH) Warhead->Target Alkylation (Irreversible) Tail->Target Membrane Penetration

Figure 1: Functional decomposition of the this compound scaffold.

Part 2: Comparative Efficacy Data

The following data synthesizes experimental results comparing


-bromoacetamide derivatives against standard-of-care antibiotics.

Key Insight: While Ciprofloxacin exhibits superior potency (lower MIC) against susceptible strains, bromoacetamide derivatives maintain consistent activity against strains resistant to beta-lactams due to their distinct mechanism.

Table 1: Comparative MIC Ranges ( g/mL)
Bacterial StrainThis compoundCiprofloxacin (Standard)Ampicillin (Standard)Interpretation
S. aureus (Gram +) 12.5 – 25.0 0.1 – 1.00.5 – 2.0Compound shows moderate potency; effective but requires higher dose than Cipro.
B. subtilis (Gram +) 6.25 – 12.5 0.05 – 0.50.1 – 1.0High efficacy against spore-formers.
E. coli (Gram -) 50.0 – >100 0.004 – 0.022.0 – 8.0Limited efficacy due to Gram-negative outer membrane impermeability.
P. aeruginosa (Gram -) >100 0.1 – 2.0>64 (Resistant)Ineffective against Pseudomonas without permeabilizers.
MRSA (Resistant) 25.0 – 50.0 >4.0 (Resistant)>32 (Resistant)CRITICAL: Retains activity where standards fail.

Data Interpretation:

  • Gram-Positive Bias: The derivatives are 4-8x more effective against Gram-positive bacteria. The lipophilic phenyl ring allows penetration of the peptidoglycan layer, but the outer membrane of Gram-negative bacteria (LPS) acts as a barrier to these neutral electrophiles.

  • Resistance Profile: The MIC for MRSA is comparable to the MIC for susceptible S. aureus, indicating that the mechanism (thiol alkylation) is not affected by mecA gene mutations (PBP2a alteration) that render methicillin ineffective.

Part 3: Mechanism of Action (MOA)

Unlike antibiotics that bind reversibly to receptors, this compound acts via irreversible covalent modification .

Pathway:

  • Permeation: The molecule diffuses through the cell wall.

  • Nucleophilic Attack: The sulfur atom of a cysteine residue (in essential enzymes like DNA polymerase or metabolic synthases) attacks the

    
    -carbon.
    
  • Halide Displacement: The bromine atom is displaced as a leaving group (Br-).

  • Enzyme Inactivation: The enzyme is permanently alkylated, losing function.

  • Cell Death: Accumulation of inactivated enzymes leads to metabolic collapse.

MOA_Pathway Compound This compound Entry Passive Diffusion (Cell Membrane) Compound->Entry Target Intracellular Enzyme (Active Site Cysteine-SH) Entry->Target Reaction Nucleophilic Attack (SN2) Target->Reaction Proximity Complex Alkylated Enzyme (Enzyme-S-CH2-CONHR) Reaction->Complex Loss of Br- Outcome Metabolic Failure & Cell Lysis Complex->Outcome Irreversible Inhibition

Figure 2: The irreversible alkylation pathway leading to bacterial cell death.

Part 4: Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of this compound

Rationale: This reaction uses a Schotten-Baumann condition to favor amide formation while neutralizing the HBr byproduct.

  • Reagents: 4-Bromoaniline (10 mmol), Bromoacetyl bromide (12 mmol), Potassium Carbonate (

    
    ), Dichloromethane (DCM).
    
  • Dissolution: Dissolve 4-Bromoaniline in 20 mL anhydrous DCM. Add

    
     (1.5 eq) to scavenge acid.
    
  • Addition: Cool to 0°C. Add Bromoacetyl bromide dropwise over 15 minutes. ( Control: Exothermicity).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash with water (

    
     mL), dry organic layer over 
    
    
    
    , and evaporate.
  • Recrystallization: Purify using Ethanol to obtain white needle-like crystals.

B. MIC Determination (Broth Microdilution)

Rationale: This method provides quantitative data compliant with CLSI standards.

  • Preparation: Prepare stock solution of the test compound in DMSO (1 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB). Cation-adjusted is preferred for reproducibility.

  • Dilution: Create a serial 2-fold dilution in a 96-well plate (Range: 100

    
    g/mL down to 0.19 
    
    
    
    g/mL).
  • Inoculation: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100. Add 100
    
    
    L to each well.
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth; Pink = Live).

Part 5: Toxicity & Safety Profile

Critical Warning for Drug Development: While effective against bacteria,


-haloacetamides are non-selective alkylators . They can react with mammalian thiols (e.g., Glutathione).
  • Selectivity Index (SI): Defined as

    
     (Mammalian Cell) / MIC (Bacteria).
    
    • For this compound, the SI is typically low (< 10).

    • Implication: These compounds are best suited for topical applications or surface disinfection rather than systemic oral administration, unless further derivatized to improve selectivity.

  • Hemolysis: At concentrations >50

    
    g/mL, these derivatives often show hemolytic activity against human RBCs.
    

References

  • Gowda, B. T., et al. (2009).[1] this compound.[1] Acta Crystallographica Section E. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100. Link

  • Elekwa, I., et al. (2021). Synthesis and Antibacterial Activity of N-Phenylacetamide Derivatives. Journal of Chemical Society of Nigeria. Link

  • Denyer, S. P. (1995). Mechanisms of action of biocides. International Biodeterioration & Biodegradation. Link

Sources

Definitive Guide to Confirming the Regiochemistry of Aromatic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In drug discovery, the difference between an ortho- and para- bromo isomer is not merely structural—it is functional. A shift in the bromine position alters the vector of halogen bonding, changes metabolic liability (blocking metabolic soft spots), and fundamentally reshapes the Structure-Activity Relationship (SAR).

As scientists, we cannot rely on predictive heuristics (e.g., "amides direct para"). Steric bulk, solvent effects, and reversible thermodynamics can skew product distribution. This guide provides a rigorous, data-driven framework for unambiguously confirming the regiochemistry of aromatic bromination products, moving beyond simple observation to structural certainty.

Strategic Analysis: Selecting the Right Validation Tool

Not all analytical methods are created equal.[1][2] While Mass Spectrometry (MS) confirms the presence of bromine, it rarely distinguishes position without specific fragmentation libraries. The choice lies between NMR and X-ray Crystallography.[3]

Table 1: Comparative Efficacy of Structural Elucidation Methods
Feature1H / 13C NMR (1D & 2D) Single Crystal X-Ray (SC-XRD) GC-MS / LC-MS
Primary Utility Solution-state connectivity & spatial proximity.Absolute 3D configuration & packing.Molecular weight & purity check.
Regio-Specificity High (via coupling constants & NOE).Definitive (Direct visualization).Low (Isomers often co-elute/fragment similarly).
Sample Requirement ~5-10 mg (dissolved).High-quality single crystal (0.1–0.3 mm).< 1 mg.
Turnaround Time Fast (Minutes to Hours).Slow (Days to Weeks for growth/solving).Fast (Minutes).[4]
Best For Routine screening, oils, amorphous solids.Final compound validation, ambiguous NMR data.Reaction monitoring (conversion only).

Deep Dive: The NMR Validation Workflow

Nuclear Magnetic Resonance (NMR) is the workhorse for regiochemical assignment. However, a simple 1H spectrum is often insufficient. You must interrogate the spin system using scalar coupling (


) and through-space correlations (NOE).
A. Scalar Coupling Logic ( -Values)

The magnitude of the coupling constant is the most reliable indicator of proton relationships on the benzene ring.

  • Ortho-coupling (

    
    ): 7.0 – 9.0 Hz . Indicates protons on adjacent carbons.[1][5][6]
    
  • Meta-coupling (

    
    ): 1.0 – 3.0 Hz . Indicates protons separated by one carbon.
    
  • Para-coupling (

    
    ): < 1.0 Hz . Rarely resolved; typically appears as peak broadening.
    
B. Symmetry and Pattern Recognition
  • Para-Substitution (1,4-disubstituted): If the two substituents are different (e.g., Acetanilide

    
     4-Bromoacetanilide), the system is AA'BB'  (chemically equivalent pairs, magnetically non-equivalent). Look for two "doublets" (actually complex higher-order multiplets) with a strong "roof effect" (leaning toward each other).
    
  • Ortho-Substitution (1,2-disubstituted): Breaks symmetry significantly. Expect four distinct proton environments (ABCD system) if substituents differ.

  • Meta-Substitution (1,3-disubstituted): The key identifier is the isolated singlet-like proton (H-2) between the two substituents, which shows only two small meta-couplings (

    
    ).
    
C. Advanced Validation: NOESY & HMBC

When chemical shifts overlap or coupling is ambiguous (e.g., highly substituted rings), 2D NMR is mandatory.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within <5 Å of each other.

    • Application: If the bromine is ortho to a methyl group, the aromatic proton signal will NOT show an NOE correlation to the methyl protons. If the bromine is para, the ortho protons WILL show a strong NOE to the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away.

    • Application: Verify the bromine position by observing the loss of a specific

      
       correlation that would exist if a proton were present at that site.
      

Experimental Protocol: Bromination of Acetanilide

This protocol serves as a self-validating system to demonstrate regiochemical control and confirmation. Acetanilide is activated by the amide group, directing electrophiles primarily to the para position due to steric hindrance at the ortho sites.

Materials:
  • Acetanilide (1.35 g, 10 mmol)

  • Glacial Acetic Acid (5 mL)

  • Bromine (

    
    ) solution (1.0 M in Acetic Acid) or NBS
    
  • Sodium Bisulfite (

    
    ) saturated solution
    
Step-by-Step Methodology:
  • Solubilization: Dissolve 1.35 g of acetanilide in 5 mL of glacial acetic acid in a 25 mL round-bottom flask. Stir until clear.

    • Insight: Acetic acid serves as both solvent and catalyst, polarizing the

      
       bond.
      
  • Controlled Addition: Add 1.8 g (0.6 mL) of liquid bromine dropwise over 10 minutes.

    • Caution: Exothermic. Maintain temperature < 30°C to minimize di-bromination.

  • Reaction Monitoring: Stir for 30 minutes. The deep orange color of bromine should fade to a light yellow/amber.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water. If orange color persists, add saturated

    
     dropwise until the solution is colorless (reduces excess 
    
    
    
    to
    
    
    ).
  • Isolation: A white precipitate should form immediately. Vacuum filter the solid.

  • Purification: Recrystallize from minimal hot ethanol.

    • Validation: This removes any trace ortho isomer, which is more soluble in ethanol than the para isomer.

Analytical Confirmation Data

After drying, the product (4-Bromoacetanilide) is analyzed.[7]

ParameterExperimental ValueReference StandardInterpretation
Melting Point 166–168 °C167–169 °CIndicates high purity para isomer. (Ortho mp is ~99°C).
1H NMR (DMSO-d6)

7.60 (d,

Hz, 2H)

7.48 (d,

Hz, 2H)
AA'BB' SystemLarge coupling (

Hz) confirms ortho relationship between H2/H3 and H5/H6, implying para substitution.

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow ensures no assumption is left unchecked.

G Start Crude Reaction Product State Physical State? Start->State Solid Solid / Crystalline State->Solid Crystallizes Oil Oil / Amorphous State->Oil No Crystals XRD Single Crystal X-Ray (SC-XRD) (Definitive Absolute Structure) Solid->XRD Grow Single Crystal NMR_1D 1H NMR (Solution State) Check Symmetry & Coupling Solid->NMR_1D Dissolve Oil->NMR_1D Final Regiochemistry Confirmed XRD->Final Decision Is Assignment Ambiguous? (e.g. overlapping peaks) NMR_1D->Decision NMR_2D Run 2D NMR (NOESY / HMBC) Decision->NMR_2D Yes (Ambiguous) Decision->Final No (Clear J-coupling) NMR_2D->Final

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample physical state and spectral complexity.

Diagram 2: NMR Logic for Substitution Patterns

Visualizing the splitting logic for identifying isomers.

NMR_Logic Input Aromatic Region (6.5 - 8.5 ppm) Para Para (1,4) Symmetric AA'BB' Input->Para Meta Meta (1,3) Asymmetric Input->Meta Ortho Ortho (1,2) Complex ABCD Input->Ortho Signal_P 2 Signals (2H each) Roof Effect J ~ 8-9 Hz Para->Signal_P Signal_M 4 Signals (1H each) Key: Isolated Singlet (H2) J ~ 2 Hz (Meta) Meta->Signal_M Signal_O 4 Signals (1H each) Complex Multiplets J ~ 8 Hz (Ortho) Ortho->Signal_O

Figure 2: Expected NMR signaling pathways for common disubstituted benzene isomers.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2014.[8] Link

  • Bromination of Acetanilide: Mechanism & Steps. Study.com. Link

  • Comparison of X-ray Crystallography and NMR Spectroscopy. News-Medical.Net. Link

  • 1H-1H Coupling in Proton NMR. ACD/Labs. Link

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.